Product packaging for Galnac-4S, NA(Cat. No.:CAS No. 157296-97-4)

Galnac-4S, NA

Cat. No.: B130262
CAS No.: 157296-97-4
M. Wt: 324.26 g/mol
InChI Key: BQOPYORBHBTHSB-UHFFFAOYSA-N
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Description

GalNAc-4S, NA (N-Acetylgalactosamine-4-sulfate, Sodium Salt) is a critical monosaccharide unit in the sulfation code of complex carbohydrates, particularly in chondroitin sulfate (CS) chains . This compound is instrumental for investigating molecular recognition events governed by glycosaminoglycans. Research has shown that GalNAc-4-sulfate is a fundamental component in the structure of chondroitin sulfate E (CS-E) and is a key motif recognized by effector proteins like Semaphorin-3A (Sema3A) in the brain's perineuronal nets (PNNs), which regulate neuronal plasticity . The enzyme responsible for its synthesis, N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST), has been cloned and characterized, highlighting its specific role in modifying chondroitin sulfate A and dermatan sulfate . Beyond the nervous system, the GalNAc-4-sulfate modification plays a pivotal physiological role in the circulatory half-life of specific glycoprotein hormones, such as Luteinizing Hormone (LH), demonstrating its broader significance in endocrine regulation . This high-purity compound is offered to support advanced research in glycobiology, neurobiology, and endocrinology, enabling studies on carbohydrate-protein interactions, extracellular matrix biology, and enzymatic activity. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NNaO9S B130262 Galnac-4S, NA CAS No. 157296-97-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C8H15NO9S.Na/c1-4(12)9-5(2-10)7(14)8(6(13)3-11)18-19(15,16)17;/h2,5-8,11,13-14H,3H2,1H3,(H,9,12)(H,15,16,17);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOPYORBHBTHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NNaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585069
Record name PUBCHEM_16218938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157296-97-4
Record name PUBCHEM_16218938
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Enzymatic Modification of N Acetylgalactosamine 4 Sulfate Containing Structures

Initial N-Acetylgalactosamine Chain Elongation

The foundation of chondroitin (B13769445) and dermatan sulfate (B86663) is a repeating disaccharide backbone of glucuronic acid (GlcA) and N-acetylgalactosamine (GalNAc). genome.jpresearchgate.net The assembly of this chain is a critical step, initiated by the transfer of GalNAc to a core protein-linked tetrasaccharide. portlandpress.com

Roles of N-Acetylgalactosaminyltransferases in Chondroitin Polysaccharide Formation

A family of enzymes known as N-acetylgalactosaminyltransferases (GalNAcTs) is responsible for both initiating and elongating the chondroitin polysaccharide chain. portlandpress.com These enzymes transfer GalNAc from the donor molecule UDP-N-acetylgalactosamine to the growing chain. uniprot.org

Specifically, two key enzymes, Chondroitin Sulfate N-acetylgalactosaminyltransferase-1 (CSGalNAcT-1) and Chondroitin Sulfate N-acetylgalactosaminyltransferase-2 (CSGalNAcT-2), play distinct but crucial roles. nih.gov CSGalNAcT-1 is primarily involved in the initiation of the chondroitin sulfate chain, attaching the first GalNAc residue to the linkage tetrasaccharide. portlandpress.comnih.gov It also participates in the elongation process. portlandpress.com In contrast, CSGalNAcT-2 is predominantly responsible for the elongation of the chondroitin and chondroitin sulfate chains, exhibiting stronger activity in adding subsequent GalNAc residues. nih.gov

Studies in mice have demonstrated the importance of CSGalNAcT-1 in cartilage development, where its absence leads to reduced chondroitin sulfate production and abnormal cartilage formation. portlandpress.comuniprot.org The coordinated action of these and other glycosyltransferases ensures the proper synthesis of the chondroitin backbone. genome.jp

UDP-N-Acetylgalactosamine as a Precursor Molecule

The essential building block for the addition of GalNAc residues is UDP-N-acetylgalactosamine (UDP-GalNAc). oup.com This activated sugar nucleotide serves as the donor substrate for the N-acetylgalactosaminyltransferases. uniprot.org The availability of UDP-GalNAc within the cell is a critical factor that can influence the rate of chondroitin sulfate synthesis. researchgate.net This precursor molecule is synthesized in the cytoplasm and then transported into the Golgi apparatus, where the polymerization of the glycosaminoglycan chain occurs. oup.com

Sulfation Pathways Leading to N-Acetylgalactosamine-4-Sulfate

Following or concurrent with the elongation of the polysaccharide chain, sulfation modifications occur. These reactions are catalyzed by a group of enzymes called sulfotransferases, which transfer a sulfate group from a universal donor molecule to specific positions on the sugar residues. frontiersin.org The 4-O-sulfation of GalNAc is a key modification in both chondroitin and dermatan sulfate.

Chondroitin 4-O-Sulfotransferase Activities and Isoforms

Chondroitin 4-O-sulfotransferases (C4STs) are responsible for transferring a sulfate group to the 4-hydroxyl position of GalNAc residues within the chondroitin chain. frontiersin.orguniprot.org This action forms the chondroitin sulfate A (CS-A) motif. Several isoforms of C4ST have been identified, including C4ST-1 (encoded by the CHST11 gene) and C4ST-2 (encoded by the CHST12 gene). frontiersin.orguniprot.orglipidmaps.org

These isoforms exhibit some differences in their substrate specificities. C4ST-1 preferentially sulfates GalNAc residues that are adjacent to a glucuronic acid (GlcA) residue. uniprot.orgbiologists.com The coordinated action of these sulfotransferases contributes to the diverse sulfation patterns observed in chondroitin sulfate chains, which are crucial for their various biological functions. frontiersin.org

Dermatan 4-O-Sulfotransferase Specificity

Dermatan sulfate is distinguished from chondroitin sulfate by the presence of iduronic acid (IdoA), which is formed by the epimerization of GlcA residues. nih.govglycoforum.gr.jp The sulfation of GalNAc residues in dermatan sulfate is primarily carried out by dermatan 4-O-sulfotransferase (D4ST), also known as CHST14. frontiersin.orgbiologists.com

D4ST exhibits a strong preference for sulfating GalNAc residues that are adjacent to IdoA. biologists.comnih.gov This specificity is critical for the biosynthesis of dermatan sulfate and the generation of specific IdoA-containing sulfated blocks. nih.gov The 4-O-sulfation of GalNAc in these regions is essential to prevent the reversible epimerization of IdoA back to GlcA. glycoforum.gr.jp The activity of D4ST is pivotal for the proper structure and function of dermatan sulfate, which plays roles in tissue development and the maintenance of the extracellular matrix. frontiersin.orgmdpi.com

Role of 3'-Phosphoadenylyl-Sulfate (PAPS) as Sulfate Donor

The universal sulfate donor for all sulfotransferase reactions in the biosynthesis of chondroitin and dermatan sulfate is 3'-phosphoadenylyl-sulfate (PAPS). frontiersin.orgfrontiersin.org PAPS is synthesized in the cytoplasm from ATP and inorganic sulfate and is then transported into the Golgi apparatus. oup.com

Within the Golgi, sulfotransferases such as C4STs and D4STs catalyze the transfer of the sulfonyl group from PAPS to the specific hydroxyl groups on the GalNAc residues of the growing glycosaminoglycan chain. nih.govfrontiersin.orgnih.gov The availability of PAPS in the Golgi lumen is a rate-limiting factor for the sulfation process. oup.com The product of this reaction, adenosine (B11128) 3',5'-bisphosphate (PAP), can be inhibitory to the sulfotransferases, highlighting the tightly regulated nature of this biosynthetic pathway. frontiersin.org

Further Sulfation and Disaccharide Unit Formation

The biosynthesis of chondroitin sulfate (CS) and dermatan sulfate (DS) is a complex process involving the sequential action of various enzymes, including sulfotransferases, which introduce sulfate groups at specific positions on the polysaccharide chain. frontiersin.orgopenbiochemistryjournal.com This sulfation is critical for the structural diversity and biological functions of these glycosaminoglycans (GAGs). frontiersin.org Following the initial sulfation of N-acetylgalactosamine (GalNAc) residues, further modifications can occur, leading to the formation of disulfated disaccharide units.

N-Acetylgalactosamine 4-Sulfate 6-O-Sulfotransferase (GalNAc4S-6ST) Activity

A key enzyme in the generation of specific disulfated structures is N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST). ehu.eusplos.org This enzyme, also known as carbohydrate sulfotransferase 15, catalyzes the transfer of a sulfate group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the 6-hydroxyl group of a GalNAc residue that is already sulfated at the 4-position (GalNAc-4S). uniprot.orgscbt.comnih.gov GalNAc4S-6ST is a type II transmembrane protein located in the Golgi apparatus and exists as a disulfide-linked homodimer. scbt.comscbt.com

The activity of GalNAc4S-6ST is crucial for the synthesis of chondroitin sulfate E (CS-E), which contains the disulfated disaccharide unit GlcA-GalNAc(4,6-SO4). ehu.eusplos.orgscbt.com Studies on recombinant human GalNAc4S-6ST have shown that it can sulfate both non-reducing terminal and internal GalNAc(4SO4) residues within chondroitin sulfate A (CS-A) and dermatan sulfate chains. nih.gov However, when smaller oligosaccharides are used as substrates, the enzyme preferentially sulfates the non-reducing terminal GalNAc(4SO4) residue. nih.gov In contrast, the enzyme from squid primarily acts on internal GalNAc(4SO4) residues. oup.com

The substrate specificity of GalNAc4S-6ST has been investigated, revealing its ability to act on various glycosaminoglycans containing the GalNAc(4SO4) residue. The kinetic parameters for squid GalNAc4S-6ST highlight its affinity for different substrates.

SubstrateKM Value (μM)Reference
PAPS0.5 uniprot.org
Chondroitin Sulfate A1.1 uniprot.org
Dermatan Sulfate0.13 uniprot.org

Generation of Disulfated Chondroitin Sulfate Disaccharide Units (e.g., E-units)

The generation of disulfated chondroitin sulfate disaccharide units significantly increases the structural complexity and negative charge of the GAG chain, which is often important for specific biological interactions. nih.gov The most well-characterized disulfated unit involving GalNAc-4S is the E-unit, chemically defined as GlcA-GalNAc(4,6-bisSO4). ehu.eusfrontiersin.org

The biosynthesis of the E-unit is a two-step process. First, a chondroitin 4-O-sulfotransferase (C4ST) adds a sulfate group to the 4-position of a GalNAc residue, forming a monosulfated A-unit (GlcA-GalNAc4S). jst.go.jp Subsequently, GalNAc4S-6ST acts on this A-unit to transfer a second sulfate group to the 6-position of the same GalNAc residue, resulting in the formation of the E-unit. plos.orgjst.go.jpcaldic.com Therefore, GalNAc4S-6ST is considered the key enzyme for the synthesis of CS-E. plos.org Mice deficient in the gene for GalNAc4S-6ST are unable to produce CS/DS containing these 4,6-O-disulfated GalNAc residues, confirming that this enzyme is solely responsible for the synthesis of E and iE units. caldic.com

Interplay with Uronosyl 2-O-Sulfotransferases in Disaccharide Unit Diversity

The diversity of disaccharide units is further expanded through the action of other sulfotransferases, notably uronosyl 2-O-sulfotransferases (USTs). USTs catalyze the transfer of a sulfate group to the 2-hydroxyl group of uronic acid residues, either glucuronic acid (GlcA) or iduronic acid (IdoA). frontiersin.orgcaldic.com

The interplay between GalNAc4S-6ST and UST contributes to the generation of a variety of disulfated and even trisulfated disaccharide units. nih.gov While GalNAc4S-6ST is responsible for creating E-units from A-units, UST can act on C-units (GlcA-GalNAc6S) to form D-units (GlcA2S-GalNAc6S). jst.go.jp Furthermore, UST can sulfate the GlcA residue within an A-unit (GlcA-GalNAc4S) to produce a disulfated unit. caldic.com

Research involving the sequential enzymatic synthesis of chondroitin sulfate has demonstrated that the order of enzyme action is critical. Sequential reactions with GalNAc4S-6ST and then UST can generate a novel chondroitin sulfate molecule containing a significant proportion of trisulfated disaccharide units. nih.gov This highlights a complex interplay where the product of one sulfotransferase can serve as the substrate for another, leading to highly sulfated domains within the GAG chain. nih.gov

Uronic Acid Epimerization and its Influence on N-Acetylgalactosamine-4-Sulfate Context

A pivotal modification in the biosynthesis of galactosaminoglycans is the epimerization of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA) at the C-5 position. openbiochemistryjournal.comkegg.jpnih.gov This conversion marks the transition from chondroitin sulfate to dermatan sulfate, the latter being defined by the presence of IdoA residues. frontiersin.orgkegg.jpglycoforum.gr.jp This process occurs at the polymer level, after the GlcA has been incorporated into the growing polysaccharide chain. nih.gov

Glucuronic Acid to Iduronic Acid Conversion in Dermatan Sulfate Synthesis

The epimerization of GlcA to IdoA is catalyzed by enzymes known as DS-epimerases. nih.gov In vertebrates, two such enzymes, DS-epimerase 1 and DS-epimerase 2, have been identified. nih.gov The reaction is reversible, and studies have shown that the epimerization process often occurs before sulfation. nih.gov The presence of 4-O-sulfated GalNAc residues adjacent to the newly formed IdoA, a reaction catalyzed by dermatan-specific 4-O-sulfotransferase 1 (D4ST1), is thought to be crucial for stabilizing the IdoA configuration and preventing its back-epimerization to GlcA. nih.govglycoforum.gr.jp In fact, DS-epimerase 1 and D4ST1 have been shown to form complexes that facilitate the generation of long, epimerized, and 4-O-sulfated blocks within the dermatan sulfate chain. nih.gov

The extent of this epimerization is variable, ranging from a single IdoA residue to nearly the entire chain being composed of IdoA. nih.govresearchgate.net The distribution of IdoA is also not random; it can be found in clusters (IdoA blocks), in alternating sequences with GlcA, or as isolated residues. researchgate.net

Impact on N-Acetylgalactosamine-4-Sulfate Containing Disaccharide Units (e.g., iA, iB, iE)

The conversion of GlcA to IdoA has a direct impact on the context of N-acetylgalactosamine-4-sulfate, leading to the formation of a new set of iduronic acid-containing disaccharide units. These are often denoted with an "i" prefix. frontiersin.orgnih.gov

The fundamental IdoA-containing disaccharide corresponding to the A-unit is the iA-unit , which has the structure IdoA-GalNAc(4S). glycoforum.gr.jp This unit is formed by the 4-O-sulfation of the GalNAc residue adjacent to an IdoA residue. glycoforum.gr.jp

Further sulfation of these iA-units by the same sulfotransferases that act on GlcA-containing units leads to a greater diversity of structures:

iB-unit : This disulfated unit, with the structure IdoA(2S)-GalNAc(4S), is formed when a uronosyl 2-O-sulfotransferase (UST) adds a sulfate group to the 2-position of the IdoA in an iA-unit. caldic.comglycoforum.gr.jpsigmaaldrich.com The primary disaccharide unit of dermatan sulfate is often the iB unit, as UST preferentially sulfates IdoA adjacent to a GalNAc-4-SO4. sigmaaldrich.com

iE-unit : Analogous to the E-unit, the iE-unit is a disulfated structure with the composition IdoA-GalNAc(4,6S). glycoforum.gr.jp It is synthesized when GalNAc4S-6ST transfers a sulfate group to the 6-position of the GalNAc-4S residue within an iA-unit. caldic.comglycoforum.gr.jp

The generation of these iduronic acid-containing disulfated units, such as iB and iE, which typically constitute a smaller fraction of the entire chain, is often critical for creating specific protein-binding domains within dermatan sulfate. nih.gov

N-Acetylgalactosamine Salvage Pathway and Related Metabolic Interconversions

The N-acetylgalactosamine (GalNAc) salvage pathway provides a crucial mechanism for cells to recycle GalNAc derived from the breakdown of complex carbohydrates. hmdb.ca This pathway involves the sequential action of enzymes that convert free GalNAc into UDP-GalNAc, a high-energy donor substrate utilized by glycosyltransferases for the synthesis of glycoproteins, proteoglycans, and glycolipids. acs.orgresearchgate.net The initial step is the phosphorylation of GalNAc by N-acetylgalactosamine kinase (GalNAc kinase or GALK2) to produce N-acetyl-alpha-D-galactosamine 1-phosphate. hmdb.cauniprot.org Subsequently, UDP-GalNAc pyrophosphorylase (AGX1) catalyzes the formation of UDP-GalNAc from GalNAc-1-phosphate and UTP. researchgate.netpnas.org

UDP-Galactose 4'-Epimerase Activity in UDP-GlcNAc and UDP-GalNAc Interconversion

A key metabolic intersection is the interconversion of UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc), catalyzed by the enzyme UDP-galactose 4'-epimerase (GALE). nih.govplos.orgemory.edu This reversible reaction is significant because it connects the metabolic pathways of these two essential nucleotide sugars. plos.org While the Escherichia coli GALE primarily acts on UDP-galactose and UDP-glucose, the human enzyme possesses the additional capability to interconvert UDP-GlcNAc and UDP-GalNAc. nih.govrcsb.org This broader substrate specificity in the human enzyme is attributed to a larger active site volume and the presence of a cysteine residue (Cys-307) instead of a tyrosine, which is found in the bacterial enzyme. nih.gov This interconversion allows for metabolic cross-talk, enabling the biosynthesis of UDP-GlcNAc from GalNAc salvage pathway products. pnas.org Studies in Drosophila melanogaster have demonstrated that both the UDP-gal/UDP-glc and UDP-galNAc/UDP-glcNAc epimerase activities of GALE are essential for the organism's survival. plos.orgemory.edu

Enzymatic Processing of N-Acetylgalactosamine Analogs

The enzymes of the GalNAc salvage pathway exhibit a degree of tolerance for modified GalNAc analogs, a property that has been exploited for the development of chemical tools to study glycosylation. acs.org In vitro assays have shown that N-acetylgalactosamine kinase 2 (GK2) can phosphorylate various GalNAc analogs, although modifications at the C6 position are generally not well-tolerated. acs.org The subsequent enzyme, AGX1, can then convert these phosphorylated analogs into their corresponding UDP-GalNAc analogs, albeit with varying efficiencies. acs.org

Interestingly, N-acetylhexosamine 1-kinase (NahK) from Bifidobacterium longum provides an alternative enzymatic route for the one-step phosphorylation of GalNAc and its analogs to GalNAc-1-phosphate. nih.gov This, coupled with the action of N-acetylglucosamine uridyltransferase (GlmU), can be used for the preparative-scale synthesis of UDP-GalNAc and its analogs. nih.govresearchgate.net However, the efficiency of these enzymes can be low for certain N-modified GalNAc analogs. researchgate.net The development of GalNAc analogs with modifications that prevent their interconversion by GALE, such as N-(S)-azidopropionylgalactosamine (GalNAzMe), has enabled more specific labeling of O-GalNAc glycoproteins. pnas.org

Enzymatic Desulfation and Turnover of N-Acetylgalactosamine-4-Sulfate

The degradation of glycosaminoglycans (GAGs) containing N-acetylgalactosamine-4-sulfate (GalNAc-4S) is a stepwise process occurring primarily within lysosomes. ebi.ac.ukmdpi.com This process involves the sequential action of various enzymes, including sulfatases and exoglycosidases, to break down the polysaccharide chains into their constituent monosaccharides for recycling. mdpi.comsigmaaldrich.com

Role of N-Acetylgalactosamine-4-Sulfatase (Arylsulfatase B)

N-acetylgalactosamine-4-sulfatase, also known as Arylsulfatase B (ARSB), is a key lysosomal enzyme that catalyzes the hydrolysis of the 4-sulfate group from non-reducing terminal GalNAc-4S residues in GAGs like chondroitin-4-sulfate (C4S) and dermatan sulfate. ebi.ac.ukresearchgate.netwikipedia.org This desulfation step is crucial for the subsequent degradation of the GAG chain. researchgate.net A deficiency in ARSB activity leads to the lysosomal accumulation of C4S and dermatan sulfate, resulting in the inherited metabolic disorder Mucopolysaccharidosis VI (Maroteaux-Lamy syndrome). wikipedia.orgontosight.aimdpi.com Beyond its role in GAG catabolism, ARSB has been implicated in regulating cellular signaling pathways by modulating the sulfation status of GAGs, which in turn affects their interactions with various proteins. researchgate.netmdpi.commdpi.com For example, a decline in ARSB activity and the resulting increase in C4S can alter the binding of molecules like galectin-3 and SHP2, influencing processes such as cell proliferation and tumor progression. mdpi.comaacrjournals.org

Regulation of Sulfated Glycosaminoglycan Degradation

The degradation of sulfated GAGs is a highly regulated process that is closely coordinated with their synthesis. nih.gov The turnover of these molecules is dynamic, with half-lives that can range from hours to a day and a half. nih.gov The degradation process is initiated by the endocytic uptake of proteoglycans, followed by proteolytic cleavage of the core protein and endolytic cleavage of the GAG chains by enzymes like heparanase. nih.gov The resulting GAG fragments are then further degraded in lysosomes by a series of exoglycosidases and sulfatases. nih.gov

Data Tables

Table 1: Key Enzymes in GalNAc Metabolism and Degradation

EnzymeAbbreviationFunction
N-acetylgalactosamine kinaseGALK2Phosphorylates GalNAc to GalNAc-1-phosphate in the salvage pathway. hmdb.cauniprot.org
UDP-GalNAc pyrophosphorylaseAGX1Catalyzes the formation of UDP-GalNAc from GalNAc-1-phosphate. researchgate.netpnas.org
UDP-galactose 4'-epimeraseGALEInterconverts UDP-GlcNAc and UDP-GalNAc. nih.govplos.org
N-acetylgalactosamine-4-sulfataseARSBHydrolyzes the 4-sulfate group from terminal GalNAc-4S residues. ebi.ac.ukresearchgate.net

Table 2: Substrate Specificity of UDP-Galactose 4'-Epimerase (GALE)

Enzyme SourceSubstrates InterconvertedReference
Escherichia coliUDP-galactose / UDP-glucose nih.gov
HumanUDP-galactose / UDP-glucose AND UDP-GlcNAc / UDP-GalNAc nih.govplos.org

Biological Roles and Functional Significance of N Acetylgalactosamine 4 Sulfate Moieties

Contribution to Extracellular Matrix Structure and Integrity

The extracellular matrix is a complex network of macromolecules that provides structural and biochemical support to surrounding cells. The presence of GalNAc-4S within chondroitin (B13769445) and dermatan sulfates is fundamental to the proper assembly and function of the ECM. patsnap.com

Impact on Cell Adhesion, Migration, and Differentiation

The sulfation pattern of GAGs, including the 4-O-sulfation of GalNAc, plays a significant role in modulating cell-matrix interactions that govern cell adhesion, migration, and differentiation. Alterations in the presentation of GalNAc-4S-containing structures can have profound effects on both normal physiological processes and pathological conditions like cancer metastasis.

Research has demonstrated that the presence of specific sulfated structures influences cell behavior. For instance, studies on Lewis lung carcinoma cells have shown that a reduction in chondroitin sulfate (B86663) chains containing 4,6-disulfated GalNAc (which are synthesized from a GalNAc-4S precursor) leads to decreased adhesiveness to ECM molecules. nih.govnih.gov This, in turn, inhibits the invasive capacity and metastatic potential of these cancer cells. nih.govnih.gov Similarly, in astrocytic tumors, the enzyme responsible for creating these highly sulfated structures from GalNAc-4S containing chains, GalNAc4S-6ST, is associated with enhanced tumor cell motility. plos.orgnih.gov

The process of differentiation is also influenced by specific sulfation patterns. Chondroitin sulfate chains with monosulfated GalNAc-4S (A-units) are involved in the differentiation of chondrocytes. nih.gov Furthermore, the differentiation of various immune cells, such as mast cells and macrophages, is accompanied by an increase in chondroitin/dermatan sulfate containing GalNAc 4,6-disulfate, highlighting the role of this modification in specialized cell functions. researchgate.netnih.gov In bone development, a deficiency in the enzyme that creates GalNAc-4S structures (C4ST1) leads to abnormal chondrocyte proliferation and differentiation. frontiersin.org

ProcessCell Type/ModelKey FindingMolecular ContextCitation
Adhesion & InvasionLewis Lung Carcinoma CellsReduced adhesiveness to ECM molecules and decreased invasive capacity.Knockdown of GalNAc4S-6ST, the enzyme that further sulfates GalNAc-4S containing chains. nih.govnih.gov
MigrationGlioblastoma (U251-MG)Enhanced haptotaxic cell migration.Presence of CS-E (containing 4,6-disulfated GalNAc) and its ligands pleiotrophin (B1180697) (PTN) and midkine (B1177420) (MK). plos.orgnih.gov
DifferentiationChondrocytesInvolved in the differentiation process.Presence of chondroitin sulfate A-units (containing GalNAc-4S). nih.gov
DifferentiationMast Cells, Macrophages, NeutrophilsIncreased levels of CS/DS with GalNAc 4,6-disulfate upon functional differentiation.Upregulation of sulfotransferases, including those acting on GalNAc-4S. researchgate.netnih.gov
DifferentiationOsteoblastsImpairment of osteoblast differentiation.Deficiency in Chst15, the gene for GalNAc4S-6ST. frontiersin.org

Modulation of Tissue Architecture

The structural integrity and organization of tissues are heavily dependent on the composition of the ECM. Dermatan sulfate and chondroitin sulfate, with their GalNAc-4S moieties, are key players in this architectural modulation. nih.govpatsnap.com

One of the most well-documented roles is the interaction of dermatan sulfate with collagen. The dermatan sulfate side chain of the proteoglycan decorin binds to collagen fibrils, a crucial interaction for the assembly and organization of the collagen network in connective tissues like skin. plos.orgnih.gov This interaction helps regulate the diameter of collagen fibrils, ensuring the proper tensile strength of the tissue. dovepress.com Loss of this interaction can lead to conditions characterized by skin fragility. oup.complos.org The dermatan sulfate chain of decorin can form a ring-mesh-like structure around individual collagen fibrils, highlighting its direct role in organizing the matrix at a micro-level. nih.gov

Involvement in Cellular Signaling and Recognition

Beyond their structural roles, GalNAc-4S moieties within GAGs act as recognition sites and modulators of cellular signaling pathways. The specific sulfation patterns create a "sulfation code" that can be read by various proteins, thereby influencing a host of cellular events. ontosight.ai

Ligand Binding and Interaction with Growth Factors and Cytokines

The sulfation of GAG chains is critical for their ability to bind and sequester growth factors, cytokines, and other signaling molecules in the ECM. This creates a localized reservoir of these factors and modulates their availability and presentation to cell surface receptors.

Chondroitin sulfate chains containing GalNAc-4S, particularly when further sulfated to form chondroitin sulfate E (CS-E), have been shown to bind to several important growth factors. In astrocytic tumors, CS-E enhances cell migration by binding to the heparin-binding growth factors pleiotrophin (PTN) and midkine (MK). plos.orgnih.gov This interaction is dependent on the expression of N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST), the enzyme that synthesizes the CS-E structure from a GalNAc-4S-containing precursor. plos.orgnih.gov Similarly, in ovarian and pancreatic cancer, the expression of CS-E structures has been linked to the regulation of vascular endothelial growth factor (VEGF) signaling. nih.gov

Dermatan sulfate also participates in these interactions, serving as a binding site for various growth factors and cytokines, which in turn influences processes like cell proliferation and migration. patsnap.com

Modulation of Receptor Binding and Signaling Pathways

By interacting with ligands and co-receptors, GalNAc-4S-containing GAGs can directly modulate the activity of cell surface receptors and downstream signaling pathways.

The proteoglycan decorin, through its dermatan sulfate chain, can influence cell signaling. plos.org The interaction of chondroitin sulfate with the transmembrane protein CD44, a multifunctional receptor, can trigger CD44 cleavage, an event implicated in tumor progression. ontosight.ai

A key enzyme in the catabolism of GalNAc-4S is N-acetylgalactosamine-4-sulfatase (Arylsulfatase B, ARSB), which removes the 4-sulfate group. patsnap.commdpi.com A decline in ARSB activity leads to an accumulation of chondroitin-4-sulfate. This altered sulfation state affects signaling by modifying the binding of key signaling molecules. For instance, increased 4-sulfation can enhance the binding of the protein tyrosine phosphatase SHP-2, a crucial signaling regulator. patsnap.com This demonstrates how the level of 4-sulfation, controlled by both sulfotransferases and sulfatases, can act as a switch to modulate signaling pathways.

Role in Cell-Cell and Cell-Matrix Interactions

The GalNAc-4S moiety is fundamental to the interactions between cells and their surrounding matrix, as well as direct interactions between cells. These interactions are mediated by cell surface proteoglycans that present chondroitin and dermatan sulfate chains to the extracellular environment. nih.govmdpi.com

The adhesion of cells to the ECM is a critical process for tissue organization and cell migration. As detailed in section 3.1.1, the presence of specific 4-sulfated structures on tumor cells is crucial for their adhesion to ECM components and subsequent metastasis. nih.govnih.govplos.org For example, down-regulation of the enzyme that creates highly sulfated CS chains from GalNAc-4S precursors in a Lewis lung carcinoma cell line resulted in reduced adhesiveness of the cells to ECM molecules. plos.org

The modification of N-acetylgalactosamine 4-sulfation by the enzyme ARSB directly affects cell-cell signaling and cell-matrix interactions that are mediated by proteoglycans containing chondroitin-4-sulfate or dermatan sulfate. mdpi.com These GAG chains can interact with adhesion proteins and other cell receptors, forming a communication bridge between the cell and its environment. researchgate.net

Interaction TypeGalNAc-4S Containing MoleculeBinding Partner(s)Functional OutcomeCitation
Growth Factor BindingChondroitin Sulfate E (derived from GalNAc-4S precursor)Pleiotrophin (PTN), Midkine (MK)Enhances haptotaxic migration of glioblastoma cells. plos.orgnih.gov
Growth Factor SignalingChondroitin Sulfate EVascular Endothelial Growth Factor (VEGF)Regulation of VEGF signaling in ovarian and pancreatic cancer. nih.gov
ECM Protein BindingDermatan Sulfate (on Decorin)Collagen, Fibronectin, Tenascin-XAssembly and stabilization of the extracellular matrix, modulation of tissue tensile strength. oup.compatsnap.comnih.gov
Receptor InteractionChondroitin SulfateCD44Triggers CD44 cleavage, implicated in tumor progression. ontosight.ai
Signaling Molecule BindingChondroitin-4-SulfateSHP-2 (protein tyrosine phosphatase)Enhanced binding with increased 4-sulfation, modulating intracellular signaling. patsnap.com

Regulation of Specific Glycoprotein (B1211001) Hormone Functions

Sulfated N-Acetylgalactosamine Structures on Luteinizing Hormone (LH)

Luteinizing Hormone (LH), a critical regulator of reproductive function, is a glycoprotein that bears N-linked oligosaccharides. nih.gov A key and unique feature of these oligosaccharides on LH, as well as on Thyrotropin (TSH), is the presence of terminal structures containing N-acetylgalactosamine-4-sulfate (GalNAc-4S). jci.orgnih.gov This specific carbohydrate structure, with the sequence SO4-4-GalNAcβ1,4GlcNAcβ1,2Man, has been conserved across vertebrate species, underscoring its biological importance. nih.govnih.govportlandpress.com

The synthesis of this terminal sulfated structure is a two-step enzymatic process within the pituitary gland. First, a protein-specific β1,4-N-acetylgalactosaminyltransferase (β1,4GalNAcT) adds a GalNAc residue to the oligosaccharide chain. jci.orgoup.com This enzyme recognizes specific peptide sequences on the hormone. jci.org Following this, a GalNAc-4-sulfotransferase (GalNAc-4-ST1) catalyzes the transfer of a sulfate group to the 4-position of the terminal GalNAc residue. nih.govnih.govoup.com GalNAc-4-ST1 is highly expressed in the pituitary gland, cerebellum, and other brain regions. nih.govportlandpress.com In contrast, other glycoprotein hormones like Follicle-Stimulating Hormone (FSH) and human Chorionic Gonadotropin (hCG) typically have their oligosaccharides terminated with sialic acid instead of sulfated GalNAc. jci.orgrjonco.com

Table 1: Comparison of Terminal Glycosylation on Glycoprotein Hormones

Hormone Predominant Terminal Glycan Key Enzymes Involved
Luteinizing Hormone (LH) SO4-4-GalNAcβ1,4GlcNAcβ1,2Man β1,4-N-acetylgalactosaminyltransferase, GalNAc-4-sulfotransferase-1
Thyrotropin (TSH) SO4-4-GalNAcβ1,4GlcNAcβ1,2Man β1,4-N-acetylgalactosaminyltransferase, GalNAc-4-sulfotransferase-1
Follicle-Stimulating Hormone (FSH) Sialic acid-Galactose Sialyltransferases
Human Chorionic Gonadotropin (hCG) Sialic acid-Galactose Sialyltransferases

Mediation of Hormone Clearance and Bioactivity

The sulfation of LH's N-linked oligosaccharides with GalNAc-4S is a primary determinant of its circulatory half-life, which in turn significantly impacts its in vivo bioactivity. oup.compnas.org The terminal GalNAc-4S moiety is recognized by a specific receptor, the mannose/N-acetylgalactosamine-4-SO4 receptor (Man/GalNAc-4-SO4-R), which is highly expressed on hepatic endothelial and Kupffer cells. jci.orgnih.govoup.com This receptor binds to the sulfated LH, mediating its rapid clearance from the bloodstream. jci.orgnih.govnih.gov

This rapid clearance is essential for the characteristic pulsatile nature of LH secretion, which involves episodic rises and falls in circulating hormone levels. jci.orgresearchgate.net This pulsatility is critical for proper stimulation of the LH receptor on target cells in the gonads and for preventing receptor desensitization. jci.org The sulfation of LH does not directly affect its binding to the LH receptor or its intracellular trafficking for secretion. oup.comnih.gov Instead, its influence on bioactivity is indirect, by controlling the hormone's residence time in circulation. oup.com In the absence of this sulfation, as seen in genetically modified mice lacking the GalNAc-4-ST1 enzyme, the terminal GalNAc is instead modified with sialic acid. jci.org This sialylated LH is cleared more slowly, leading to a longer circulatory half-life. jci.org

Table 2: Impact of Terminal Glycosylation on Luteinizing Hormone (LH) Clearance

LH Glycoform Terminal Sugar Clearance Receptor Circulatory Half-life (in mice)
Wild-type LH SO4-4-GalNAc Man/GalNAc-4-SO4-R (Liver Endothelial Cells) 7.2 minutes nih.govjci.org
GalNAc-4-ST1 knockout LH Sialic acid-GalNAc Asialoglycoprotein Receptor (ASGP-R) (Hepatocytes) 10.1 minutes jci.org

Impact on Hypothalamic-Pituitary-Gonad Axis Regulation

The precise regulation of LH clearance by GalNAc-4S has profound consequences for the entire Hypothalamic-Pituitary-Gonadal (HPG) axis, which governs reproductive function. nih.govjci.orgnih.gov The HPG axis involves a complex interplay of hormones from the hypothalamus (Gonadotropin-Releasing Hormone, GnRH), the pituitary (LH and FSH), and the gonads (estrogen, progesterone, and testosterone). wikipedia.orgwikilectures.eu

Studies in mice where the gene for GalNAc-4-ST1 was ablated have demonstrated the critical role of LH sulfation in regulating this axis. nih.govjci.orgnih.gov In these mice, the lack of sulfated LH leads to its prolonged circulatory half-life and consequently elevated levels of circulating LH. nih.govnih.govsciencedaily.com This, in turn, results in increased production of sex steroids. nih.govjci.org Male knockout mice exhibit elevated testosterone (B1683101) levels and precocious maturation of the testis and seminal vesicles. nih.govnih.gov Female knockout mice show increased estrogen levels, accelerated sexual maturation, and enhanced fecundity, producing more litters over the same period compared to wild-type mice. nih.govjci.orgnih.gov These findings highlight that the sulfate modification of LH's terminal glycosylation is a central mechanism for regulating the HPG axis in vivo. nih.govnih.govscispace.com The levels of the glycosyltransferases responsible for LH sulfation are themselves modulated by estrogen, indicating a feedback loop that maintains appropriate glycosylation even during periods of high hormone synthesis, such as the mid-cycle surge. pnas.org

Developmental Processes Mediated by N-Acetylgalactosamine-4-Sulfate Containing Glycans

Beyond the endocrine system, glycans containing N-acetylgalactosamine-4-sulfate are involved in fundamental developmental processes, including the formation of the nervous system and the shaping of the embryo.

Role in Neurodevelopment and Neurite Outgrowth

Sulfated glycans are known to play important roles in the development and function of the nervous system, including processes like neural cell adhesion and synaptic regulation. oup.complos.org The enzyme responsible for creating the GalNAc-4S moiety, GalNAc-4-ST1, is highly expressed not only in the pituitary but also in the cerebellum and other brain regions. nih.govportlandpress.com In the cerebellum, glycoproteins bearing terminal GalNAc-4S have been found to be associated with the cell bodies and dendrites of Purkinje cells. portlandpress.com One such glycoprotein identified is the extracellular matrix protein tenascin-R. portlandpress.com

Involvement in Embryonic Morphogenesis and Organogenesis

Sulfated glycosaminoglycans (GAGs), including chondroitin sulfate which is composed of repeating disaccharide units that include N-acetylgalactosamine, are essential for embryonic development, mediating cell differentiation, migration, and the formation of tissues and organs. nih.gov The complexity and function of these GAGs are largely determined by their sulfation patterns. nih.gov

During the embryonic development of Xenopus laevis (African clawed frog), the sulfation pattern of chondroitin sulfate chains undergoes dynamic changes. nih.govoup.com Notably, the predominant position of sulfation on GalNAc shifts from the C4 position to the C6 position as embryogenesis progresses. nih.govoup.com This suggests a specific role for 4-O-sulfated GalNAc during earlier stages of development. Sulfated GAGs are crucial for the proper function of various growth factors and morphogens that orchestrate development. oup.combiologists.com For example, sulfated GAGs are necessary for the transmission of the Nodal signal, a key protein in establishing left-right asymmetry in the mouse embryo. biologists.com These GAGs are specifically localized in the extracellular matrix between the node and the lateral plate mesoderm, suggesting they facilitate the movement of the Nodal protein. biologists.com The interaction between sulfated GAGs and proteins like collagens is also vital for the structural organization of tissues, such as the cornea, during embryogenesis. arvojournals.org The precise roles of terminal GalNAc-4S moieties, as opposed to internal 4-sulfated GalNAc within chondroitin sulfate chains, in these intricate developmental processes remain an active area of investigation.

Modulation of Immune and Inflammatory Responses

The N-acetylgalactosamine-4-sulfate (GalNAc-4S) moiety, a key component of glycosaminoglycans like chondroitin 4-sulfate (C4S), plays a significant role in modulating the body's immune and inflammatory pathways. Its presence and specific presentation on complex carbohydrates influence immune cell differentiation and the expression of various proteins central to the inflammatory process.

Association with Functional Differentiation of Immune Cells

The structural characteristics of chondroitin sulfates (CS) on the cell surface are closely linked to the functional state and differentiation of immune cells. The differentiation of monocytes into macrophages, a critical process in both innate and adaptive immunity, is accompanied by significant changes in the synthesis of cell surface proteoglycans. ahajournals.org Specifically, induced differentiation of the human myeloid leukemic cell line HL-60 and THP-1 monocytes is associated with an increase in the length of CS glycosaminoglycan chains and the appearance of oversulfated structures containing N-acetylgalactosamine-4,6-di-O sulfate units. ahajournals.org This suggests that the sulfation pattern of GalNAc, including 4-O sulfation, is a dynamic feature that changes during macrophage maturation.

Furthermore, glycosphingolipids containing GalNAc, such as the ganglioside GM4, are known to be present on immune cells and regulate their activation and differentiation. creative-proteomics.com GM4 has been shown to impact the function of T cells, B cells, and macrophages, affecting processes from antigen response to antibody production. creative-proteomics.com While these findings often relate to the broader context of the glycans in which GalNAc-4S is found, they underscore the importance of this specific sulfated sugar in defining the functional phenotype of immune cells. The differentiation process often involves changes in the expression of glycosyltransferases and sulfotransferases, which collectively tailor the glycan structures that mediate cellular interactions and responses. nih.gov

Influence on Expression of Inflammation-Related Proteins

The 4-sulfation of N-acetylgalactosamine residues within chondroitin 4-sulfate (C4S) is a critical regulatory point for the expression of key inflammation-related proteins. A primary regulator of this process is N-acetylgalactosamine-4-sulfatase (ARSB), the enzyme that removes the 4-sulfate group from the non-reducing end of C4S. mdpi.comnih.gov The activity level of ARSB directly alters the sulfation status of C4S, which in turn influences the availability and function of signaling molecules.

One of the most significant findings is the regulation of Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein that suppresses the adaptive immune response. mdpi.comnih.gov In human melanoma cells, silencing the ARSB gene, which leads to an increase in C4S sulfation, results in a marked increase in PD-L1 expression. mdpi.comnih.govpreprints.org Conversely, treatment with exogenous ARSB reduces PD-L1 levels. mdpi.comnih.gov This regulatory mechanism is indirect and mediated by galectin-3; highly 4-sulfated C4S binds less effectively to galectin-3, increasing the pool of free galectin-3 which then promotes PD-L1 expression. mdpi.comnih.govaacrjournals.org

The influence of GalNAc-4S extends to other inflammatory mediators as well. For instance, in cystic fibrosis bronchial epithelial cells, reduced ARSB activity and consequently higher C4S levels lead to increased sequestration of the pro-inflammatory chemokine Interleukin-8 (IL-8) at the cell membrane, which can enhance neutrophil chemotaxis. nih.govmdpi.com In other contexts, N-acetyl-d-galactosamine has been shown to decrease the expression of Interleukin-6 (IL-6), another key pro-inflammatory cytokine. nih.gov Moreover, the enzyme polypeptide N-acetylgalactosaminyl-transferase 4 (GALNT4) has been found to promote the expression of adhesion molecules VCAM-1 and ICAM-1 and the chemokine MCP-1 in endothelial cells through the NF-κB signaling pathway, highlighting a pro-inflammatory role for O-GalNAc glycosylation. researchgate.net

ConditionEffect on GalNAc-4S MoietyAffected Inflammatory ProteinObserved OutcomeReference
ARSB Silencing in Melanoma CellsIncreased 4-sulfation of C4SPD-L1Expression is increased mdpi.comnih.gov
Exogenous ARSB Treatment in MelanomaDecreased 4-sulfation of C4SPD-L1Expression is decreased mdpi.comnih.gov
Reduced ARSB Activity in Bronchial Epithelial CellsIncreased 4-sulfation of C4SInterleukin-8 (IL-8)Increased membrane sequestration and enhanced neutrophil chemotaxis nih.govmdpi.com
GALNT4 Overexpression in Endothelial CellsIncreased O-GalNAc GlycosylationVCAM-1, ICAM-1, MCP-1Expression is increased, promoting leukocyte adhesion researchgate.net
Treatment with N-acetyl-d-galactosamineIncreased availability of GalNAcInterleukin-6 (IL-6)Expression is decreased nih.gov

Molecular Recognition by Lectins and Antibodies

The GalNAc-4S moiety serves as a specific recognition motif for a variety of endogenous proteins, including lectins and antibodies. These interactions are highly dependent on the precise structure and context of the glycan, forming the basis of many biological processes.

Binding Specificity of Galectin Family Members

Galectins are a family of proteins defined by their ability to bind β-galactoside sugars. wikipedia.org The sulfation pattern of these sugars, including at the 4-position of GalNAc, can profoundly modulate these binding interactions.

Galectin-3: The interaction between galectin-3 and C4S is highly sensitive to the presence of the 4-sulfate group on GalNAc. Research has consistently shown that lower ARSB activity, which results in more highly 4-sulfated C4S, leads to decreased binding of galectin-3 to the glycan chain. mdpi.commdpi.comspringernature.com This reduced sequestration of galectin-3 on the cell surface makes it more available to participate in other signaling events, such as the regulation of PD-L1 expression and insulin (B600854) receptor signaling. nih.govmdpi.com

Galectin-4: This tandem-repeat galectin has two distinct carbohydrate-recognition domains (CRDs) with different binding preferences. nih.gov While both domains contribute to binding, studies have shown that galectin-4 has a particularly high affinity for certain sulfated structures. oup.com Specifically, it binds strongly to 3'-O-sulfated core 1 glycans (SO3–→3Galβ1→3GalNAc). oup.com The presence of a sulfate group can enhance binding affinity, whereas its substitution with a sialic acid residue weakens the interaction, indicating a specific recognition of the sulfate moiety. oup.com

Other Galectins: The broader galectin family exhibits a range of specificities. For example, galectin-8 is known to bind directly to glycans on integrins, while galectin-9 shows a preference for longer polylactosamine chains. wikipedia.org The ability of galectins to recognize specific glycan structures, including those containing GalNAc-4S, allows them to cross-link glycoproteins and glycolipids, forming lattices that modulate cell adhesion, signaling, and trafficking. wikipedia.orgnih.gov

GalectinBinding Ligand Containing GalNAc-4S MotifKey FindingReference
Galectin-3Chondroitin 4-Sulfate (C4S)Binding affinity is decreased when C4S is highly 4-sulfated. mdpi.commdpi.comspringernature.com
Galectin-43'-O-sulfated core 1 (containing GalNAc)Shows high-affinity binding, suggesting specificity for sulfated O-linked glycans. oup.com

Genetic and Molecular Mechanisms Governing N Acetylgalactosamine 4 Sulfate Biosynthesis and Function

Gene Regulation of N-Acetylgalactosamine-4-Sulfate Modifying Enzymes

The enzymes central to the formation of GalNAc-4S are N-acetylgalactosamine-4-sulfotransferases (GalNAc-4-STs). The expression of the genes encoding these enzymes is tightly controlled at the transcriptional level and varies significantly based on tissue type, developmental stage, and disease context. Two primary enzymes, GalNAc-4-ST1 (encoded by the CHST8 gene) and GalNAc-4-ST2 (encoded by the CHST9 gene), are responsible for transferring sulfate (B86663) to terminal β1,4-linked GalNAc residues on glycoproteins. oup.comnih.gov

The expression of sulfotransferase (SULT) genes is managed by a variety of transcription factors, including several nuclear receptors that respond to both internal and external chemical signals. tandfonline.com These receptors, upon activation, can bind to specific response elements in the gene's promoter or other regulatory regions to activate transcription. tandfonline.com

Key regulators of SULT gene expression include:

Nuclear Receptors : Members of the nuclear receptor superfamily such as the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), Vitamin D Receptor (VDR), and Liver X Receptor (LXR) are major regulators of genes involved in metabolizing foreign substances (xenobiotics) and endogenous compounds. tandfonline.com For instance, PXR and CAR are activated by a wide array of drugs and environmental chemicals and subsequently induce the expression of SULTs to aid in detoxification. tandfonline.com The VDR has been shown to mediate the transcriptional activation of the SULT1C2 gene through a specific vitamin D response element (VDRE) found in the gene's first exon. nih.gov Similarly, LXRα can induce the expression of SULT2A1 at the mRNA, protein, and enzymatic levels.

Other Transcription Factors : The high-level expression of some sulfotransferases, such as SULT1A1 in the liver, is dependent on the synergistic action of transcription factors like Sp1 and GA binding protein (GABP). researchgate.net The Nuclear Factor I (NFI) family of transcription factors has also been identified as a regulator of SULT1A1 expression in breast cancer cells. d-nb.info

While these mechanisms have been detailed for several SULT family members, they illustrate the complex transcriptional network that likely governs the expression of specific GalNAc-4-STs like CHST8 and CHST9.

The expression of GalNAc-4-ST1 and GalNAc-4-ST2 is not uniform throughout the body; instead, it shows significant variation across different tissues, indicating distinct regulatory controls and functions. nih.gov The highest transcript levels for both enzymes are found in the pituitary gland. oup.comnih.gov However, their relative abundance differs in other tissues. GalNAc-4-ST1 transcripts are predominant in several brain regions, kidney, ovary, and uterus, whereas GalNAc-4-ST2 is more highly expressed elsewhere. oup.com

This differential expression has direct consequences for the types of glycan structures produced. In the submaxillary gland, both the GalNAc-transferase and GalNAc-4-sulfotransferase are expressed, leading to the synthesis of carbonic anhydrase VI (CA VI) with oligosaccharides terminating in GalNAc-4-SO4. nih.gov In contrast, the parotid gland expresses the GalNAc-transferase but not the sulfotransferase, resulting in CA VI with terminal GalNAc that is not sulfated. nih.gov

Expression levels also change during cellular differentiation and in disease. For example, as bone marrow cells differentiate into mast cells, the mRNA levels for chondroitin (B13769445) 4-sulfotransferase (C4ST)-1 and GalNAc 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) increase, corresponding to the synthesis of specific chondroitin sulfate structures. nih.gov In pathological contexts, such as astrocytic tumors, the expression of GalNAc4S-6ST has been observed, with high expression levels correlating with a poorer prognosis for patients. plos.org

Differential Tissue Expression of GalNAc-4-Sulfotransferases
TissuePredominant SulfotransferaseReference
Pituitary GlandHigh levels of both GalNAc-4-ST1 and GalNAc-4-ST2 oup.comnih.gov
Brain (Cerebellum, etc.)GalNAc-4-ST1 transcripts dominate oup.comnih.gov
Submaxillary GlandCo-expression of GalNAc-transferase and GalNAc-4-sulfotransferase nih.gov
Parotid GlandExpression of GalNAc-transferase in the absence of GalNAc-4-sulfotransferase nih.gov
Kidney, Ovary, UterusGalNAc-4-ST1 transcripts dominate oup.com

Transcriptional Control of Sulfotransferase Gene Expression

Enzyme Kinetics and Substrate Specificity of Sulfotransferases

The function of GalNAc sulfotransferases is defined by their catalytic efficiency and their precise selectivity for specific substrates. These enzymes catalyze the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 4-position of a terminal N-acetylgalactosamine residue on a glycopeptide. glycoforum.gr.jp

The ability of sulfotransferases to recognize specific substrates is rooted in their three-dimensional structure. All sulfotransferases that use PAPS contain conserved structural motifs for binding the donor substrate, known as the 5'-phosphosulfate binding (5'PSB) and 3'-phosphate binding (3'PB) motifs. oup.com

Recognition of the acceptor substrate—the glycan chain—is highly specific. The enzyme's active site forms a pocket that recognizes not only the terminal GalNAc residue but also the surrounding sugar sequence. glycoforum.gr.jp For example, the activity of some sulfotransferases is markedly enhanced by the presence of specific adjacent sugar residues. glycoforum.gr.jp Computational modeling and structural studies of related glycosyltransferases show that the peptide backbone of the substrate binds in a groove on the enzyme surface. nih.gov Key amino acid residues within the enzyme's active site create a pocket that modulates substrate preference through specific interactions and by controlling the size of the binding pocket. nsf.gov Molecular dynamics simulations have revealed that positively charged amino acid residues on the enzyme can form "molecular clamps" that position the negatively charged glycan substrate correctly within the active site for catalysis. nih.gov

Several factors influence how efficiently GalNAc sulfotransferases function and contribute to the diversity of sulfated products. While GalNAc-4-ST1 and GalNAc-4-ST2 can sulfate the same range of oligosaccharides, their catalytic efficiencies and preferences differ. oup.com

Kinetic Properties : The two enzymes exhibit distinct kinetic parameters. For the disaccharide acceptor GalNAcβ1,4GlcNAcβ-MCO, the apparent Michaelis constant (Km) is 8.8 µM for GalNAc-4-ST1 and 11.1 µM for GalNAc-4-ST2, indicating slightly different affinities for this substrate. oup.com Both enzymes show a similar Km for the sulfate donor PAPS, at 2.31 µM and 1.96 µM, respectively. oup.com

Acceptor Substrate Structure : The structure of the oligosaccharide acceptor is a primary determinant of efficiency. GalNAc-4-ST1 shows a strong preference for glycoproteins bearing N- or O-linked glycans that terminate with a LacdiNAc (GalNAcβ1,4GlcNAc) structure, while showing minimal activity toward glycosaminoglycans like chondroitin. oup.com The hydrophobicity of the substrate can also be a major factor contributing to the catalytic efficiency of some sulfotransferases. nih.gov

Environmental Factors : Enzymatic activity is sensitive to environmental conditions. Many sulfotransferases require divalent cations like Mg²⁺ or Mn²⁺ for maximal activity and have an optimal pH range, typically around 7.5-8.0. harvardapparatus.comscience.gov

Protein Engineering : Studies involving the engineering of sulfotransferases have identified factors that can limit efficiency, such as steric hindrance in the active site or unfavorable hydrogen bonds that impede the transition from the substrate-bound state to the transition state. asm.org Modifying the enzyme to reduce these barriers can significantly enhance catalytic efficiency. asm.org

Kinetic Properties of GalNAc-4-Sulfotransferases
EnzymeSubstrateApparent Km (µM)Reference
GalNAc-4-ST1GalNAcβ1,4GlcNAcβ-MCO (Acceptor)8.8 oup.com
GalNAc-4-ST2GalNAcβ1,4GlcNAcβ-MCO (Acceptor)11.1 oup.com
GalNAc-4-ST1PAPS (Donor)2.31 oup.com
GalNAc-4-ST2PAPS (Donor)1.96 oup.com

Structural Basis for Substrate Recognition by GalNAc Sulfotransferases

Molecular Interactions of N-Acetylgalactosamine-4-Sulfate Containing Glycopeptides with Proteins

Once synthesized, the GalNAc-4S moiety serves as a recognition signal for specific proteins, mediating important biological functions. A primary example of this interaction is the clearance of certain glycoprotein (B1211001) hormones from the bloodstream. nih.gov

The glycoprotein hormone lutropin (LH) bears Asn-linked oligosaccharides that terminate with GalNAc-4S. nih.gov This terminal sulfated sugar is specifically recognized by the mannose/GalNAc-4-SO4 receptor, which is located on hepatic endothelial cells in the liver. nih.govpnas.org This recognition is not mediated by the typical carbohydrate-recognition domains of the receptor but by a distinct, previously unrecognized carbohydrate-binding motif known as the cysteine-rich (Cys-Rich) domain. pnas.org

The interaction is highly specific; each Cys-Rich domain binds a single terminal GalNAc-4S moiety. nih.gov For stable, high-affinity binding to a glycoprotein like LH, which has multiple sulfated glycans, the receptor must form a dimer. pnas.org This dimeric structure allows the receptor to engage two separate GalNAc-4S structures on the hormone simultaneously. nih.govpnas.org Following this binding event, the receptor-hormone complex is internalized, effectively removing the hormone from circulation. This rapid clearance mechanism is crucial for generating the pulsatile pattern of LH levels in the blood, which is essential for its proper physiological function, such as stimulating estrogen production during embryo implantation. nih.gov

Hydrogen Bonding Networks in Glycan-Protein Interfaces

The specificity and stability of interactions between glycans and proteins are fundamentally governed by a complex network of hydrogen bonds. In the context of N-Acetylgalactosamine-4-Sulfate (GalNAc-4S), these non-covalent interactions are critical for molecular recognition and the subsequent biological response. Hydrogen bonds at the glycan-protein interface can be categorized as either direct, between the glycan and amino acid residues, or water-mediated, where a water molecule bridges the two.

Research into the binding of glycopeptides to transferases, such as GalNAc-T4, reveals the intricacies of these networks. acs.org Direct hydrogen bonds are observed between the backbone carbonyls of amino acids like Glycine and Alanine and the side chains of Arginine and Tryptophan in the protein. acs.org Concurrently, water-mediated hydrogen bonds provide a layer of adaptability in the binding pocket, connecting the glycan backbone to various residues like Alanine, Arginine, and Threonine. acs.org For instance, the hydroxyl group of a Threonine residue can be precisely positioned through this network to accept the anomeric carbon from a UDP-GalNAc donor molecule, thereby facilitating the enzymatic reaction. acs.org

Intramolecular hydrogen bonds within the glycan chain also play a crucial role in pre-organizing the molecule into a conformation that is favorable for protein binding. Molecular dynamics simulations of chondroitin sulfate, which contains GalNAc-4S units, have shown that the conformation of the β(1-4) linkage is stabilized by two primary intramolecular hydrogen bonds. cellulosechemtechnol.ro The most prevalent of these occurs between the hydroxyl group at position 2 of the glucuronic acid (GlcA) residue and the carbonyl oxygen of the acetamido group of the adjacent GalNAc-4S. cellulosechemtechnol.ro A less frequent, but still significant, hydrogen bond can form between the carboxyl group of GlcA and the –NH group of GalNAc. cellulosechemtechnol.ro This internal hydrogen bonding network is influenced by the surrounding solvent, with hydroxyl groups on both GlcA and GalNAc-4S contributing significantly to intermolecular hydrogen bonding with water. cellulosechemtechnol.ro

The importance of these hydrogen bond networks is further underscored in studies of UDP-GalNAc 4-epimerases, where a critical network of interactions confers substrate specificity. nih.gov The disruption of this network through mutations can lead to a significant loss of enzymatic activity, demonstrating that the collective effect of these bonds is essential for proper function. nih.gov

Interaction TypeGlycan Group (Donor/Acceptor)Protein Residue/Glycan Group (Acceptor/Donor)SignificanceReference
Direct H-Bond (Protein-Glycan)Peptide Backbone Carbonyl (e.g., Gly8/Ala9)Arg372, Trp286 Side ChainsStabilizes glycopeptide in catalytic domain of GalNAc-T4. acs.org
Water-Mediated H-BondGlycan BackboneAla368, Arg372, Thr258Provides flexibility and helps position the substrate for catalysis. acs.org
Intramolecular H-Bond (Glycan)GlcA -OH (Position 2)GalNAc-4S Carbonyl Oxygen (Acetamido)Stabilizes the β(1-4) linkage conformation in chondroitin sulfate. cellulosechemtechnol.ro
Intramolecular H-Bond (Glycan)GlcA Carboxyl GroupGalNAc -NH GroupContributes to the conformational stability of the β(1-4) linkage. cellulosechemtechnol.ro

Role of Hydrophobic Interactions (CH-π Contacts) in Selectivity

While hydrogen bonds provide directional and specific contacts, hydrophobic interactions, including CH-π stacking, are crucial for the selective recognition of glycan structures by proteins. These interactions involve the stacking of an aromatic amino acid side chain (like Tryptophan, Tyrosine, or Phenylalanine) against the sugar ring of the glycan. Carbohydrates often show a preference for binding to aromatic residues, particularly Tryptophan. researchgate.net These interactions contribute significantly to the binding affinity and specificity, complementing the hydrogen-bonding network.

In the context of GalNAc-containing structures, CH-π interactions are evident in various glycan-protein complexes. For example, in the GalNAc-T4 enzyme, a CH-π interaction occurs between a Proline residue in the peptide substrate and a Tryptophan residue (Trp286) in the enzyme's catalytic domain. acs.org Furthermore, the lectin domain of the same enzyme utilizes CH-π interactions between the GalNAc moiety itself and a Phenylalanine residue (Phe475) to recognize and bind previously glycosylated sites. acs.org

The binding of glycopeptides to other transferases, such as GalNAc-T2, is often dominated by multiple hydrophobic interactions rather than direct hydrogen bonds. acs.org This reliance on less directional, shape-complementary forces allows for a degree of promiscuity in substrate recognition, enabling the enzyme to act on a variety of peptide sequences that share common structural motifs. acs.org The stabilization of inhibitors within the active sites of GalNAc-transferases also relies on a combination of non-covalent forces, including hydrophobic interactions, which anchor the inhibitor molecule. scbt.com These findings highlight that a balance between specific hydrogen bonds and broader hydrophobic contacts is essential for achieving both high affinity and appropriate selectivity in glycan-protein recognition.

Interaction TypeGlycan/Peptide GroupProtein ResidueEnzyme/Protein ContextSignificanceReference
CH-π InteractionProline (Pro15) in peptide substrateTryptophan (Trp286)GalNAc-T4 Catalytic DomainContributes to substrate binding and positioning. acs.org
CH-π InteractionThreonine-linked GalNAcPhenylalanine (Phe475)GalNAc-T4 Lectin DomainRecognizes existing glycosylation, guiding further modification. acs.org
Hydrophobic InteractionsMUC5AC-13 glycopeptideMultiple hydrophobic residuesGalNAc-T2Dominant binding force, allowing for broader substrate recognition. acs.org
General Hydrophobic InteractionsCarbohydrate ringsAromatic residues (especially Tryptophan)General LectinsA key factor in carbohydrate-protein recognition. researchgate.net

Conformational Dynamics of Glycans in Molecular Recognition

Glycans are not static structures; they possess significant conformational flexibility that is integral to their function in molecular recognition. The dynamic nature of N-Acetylgalactosamine-4-Sulfate within larger polysaccharide chains like chondroitin and dermatan sulfate allows it to adopt various shapes, influencing how it presents itself to binding partners. This conformational landscape is primarily defined by the rotation around the glycosidic linkages and the puckering of the individual sugar rings.

The sulfation pattern itself has a profound effect on conformational preferences. While the dominant conformation of a glycosidic linkage is often weakly affected by sulfation, in many cases, sulfation can increase the population of alternative conformational states. acs.org For example, the presence and position of the sulfate group on the GalNAc ring can alter the local charge distribution and steric environment, thereby influencing the rotational freedom around the glycosidic bonds. semanticscholar.orgacs.org The flexibility or rigidity imparted by these factors is key to the "sulfation code," where specific patterns of sulfation create unique three-dimensional structures that are selectively recognized by different proteins, mediating diverse biological processes from cell signaling to tissue regeneration. semanticscholar.orgontosight.ai The dynamic interplay between internal conformational preferences and the interactions with a protein's binding surface ultimately determines the specificity and outcome of the recognition event.

Glycan ComponentDynamic FeatureObserved Conformations/StatesInfluencing FactorsSignificanceReference
GalNAc RingRing PuckeringPredominantly ⁴C₁ chairInherent stability of the chair form.Provides a relatively stable structural scaffold. semanticscholar.org
Glucuronic Acid (GlcA) RingRing PuckeringDynamic equilibrium (e.g., ¹C₄, ⁴C₁, ²Sₒ)Sulfation pattern on adjacent GalNAc, solvent interactions.Contributes significantly to the overall flexibility and shape of the GAG chain. semanticscholar.org
Glycosidic Linkages (e.g., β1-4, β1-3)Torsional Angle Rotation (φ/ψ)Multiple low-energy statesIntramolecular H-bonds, sulfation, steric effects.Defines the overall 3D structure and orientation of disaccharide units. cellulosechemtechnol.rosemanticscholar.orgacs.org
Entire GAG ChainOverall HydrationHighly hydratedNegative charge from sulfate and carboxyl groups.Influences long-range interactions and binding thermodynamics. semanticscholar.org

Advanced Research Methodologies for N Acetylgalactosamine 4 Sulfate Structural and Functional Analysis

Mass Spectrometry-Based Glycomics and Glycoproteomics

Mass spectrometry (MS) has emerged as a cornerstone technology in glycomics due to its high sensitivity and ability to provide detailed structural information. researchgate.net Various MS-based strategies are employed to analyze glycans containing GalNAc-4S, from profiling released oligosaccharides to characterizing intact glycoproteins.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful platform for the separation and detailed structural analysis of complex glycan mixtures, including those containing GalNAc-4S. This method is particularly effective for analyzing disaccharide and oligosaccharide isomers derived from glycosaminoglycans (GAGs) like chondroitin (B13769445) sulfate (B86663) (CS).

The general workflow involves the enzymatic digestion of GAG chains into smaller oligosaccharide or disaccharide units. These digests are then separated by liquid chromatography, often using porous graphitized carbon (PGC) columns for native glycans or reversed-phase columns for derivatized glycans. mau.sersc.org The separated components are introduced into the mass spectrometer for analysis. PGC-LC-MS/MS is a preferred method for analyzing native O-glycans without derivatization. rsc.org

Tandem MS (MS/MS) provides critical structural data. By selecting a specific parent ion and fragmenting it, researchers can obtain information about sequence, linkage, and the location of modifications like sulfation. nih.govoup.com For instance, the relative intensities of fragment ions in negative-ion mode ESI-MS/MS can help distinguish the position of sulfate groups on a disaccharide. scielo.br Furthermore, stable isotope labeling, such as using PAP³⁴S (a heavy isotope version of the universal sulfate donor PAPS), allows for the differentiation and tracking of newly incorporated sulfate groups by sulfotransferases, providing a +2 Da mass shift that is readily detectable by MS. nih.gov This enables precise determination of the number and position of newly added sulfates on GAG chains. nih.gov

Table 1: LC-MS/MS Approaches for Sulfated Glycan Analysis

TechniqueDescriptionKey AdvantagesCitations
PGC-LC-MS/MS Porous Graphitized Carbon (PGC) chromatography coupled to MS/MS for analyzing native, underivatized glycans.Excellent separation of isomers; avoids potential artifacts from derivatization. mau.sersc.org
RP-LC-MS/MS Reversed-Phase (RP) chromatography coupled to MS/MS, typically for analyzing permethylated or otherwise derivatized glycans.Improved ionization efficiency and stability of glycans, especially those with sialic acids. mau.sersc.org
Stable Isotope Labeling (e.g., PAP³⁴S) Use of a heavy isotope-labeled sulfate donor in enzymatic reactions, followed by LC-MS/MS analysis to track sulfate incorporation.Enables specific and quantitative analysis of sulfotransferase activity and substrate specificity. nih.gov

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a high-throughput technique widely used for glycan profiling. However, the analysis of sulfated glycans like those containing GalNAc-4S presents challenges, primarily due to their low ionization efficiency in the commonly used positive-ion mode and the labile nature of the sulfate group, which can be lost during analysis. deepdyve.comnih.govacs.org

To overcome these limitations, chemical derivatization, most notably permethylation, is frequently employed. nih.govacs.org Permethylation involves replacing all free hydroxyl and carboxyl protons with methyl groups. This process enhances glycan ionization efficiency, stabilizes labile moieties, and eliminates the negative charge from sialic acids, thereby reducing signal suppression and competitive ionization effects. rsc.orgacs.org This allows for more sensitive detection of sulfated glycans in positive-ion mode MALDI-MS. nih.govacs.org

Advanced MALDI-TOF/TOF (time-of-flight) tandem MS can be used for de novo sequencing of permethylated sulfated glycans. nih.gov The sulfated parent ion selected for collision-induced dissociation (CID) largely retains the sulfate group, permitting efficient fragmentation of the glycan backbone to reveal sequence and linkage information. nih.gov Another strategy involves a sequential double-permethylation method where sulfate groups are first cleaved and the resulting hydroxyl groups are labeled with a deuteromethyl group, allowing the number and position of the original sulfate groups to be determined by the resulting mass shift. deepdyve.comnih.gov

Distinguishing between glycan isomers, such as those differing only in the position of a sulfate group (e.g., GalNAc-4-S vs. GalNAc-6-S), is a significant analytical challenge for conventional MS. researchgate.netresearchgate.net Gas-phase infrared (IR) spectroscopy, particularly when coupled with mass spectrometry, has emerged as a powerful tool for this purpose. researchgate.netresearchgate.net

Techniques like cryogenic infrared spectroscopy and infrared multiple photon dissociation (IRMPD) spectroscopy provide unique vibrational "fingerprints" for isomeric glycans. researchgate.netmpg.de In this approach, mass-selected ions are trapped and irradiated with a tunable IR laser. The resulting absorption spectrum is highly sensitive to the molecule's three-dimensional structure, including the precise location of functional groups. acs.org

Studies have shown that cryogenic gas-phase IR spectra can unambiguously differentiate between various glycosaminoglycan disaccharide isomers, including those with 4-O-sulfation and 6-O-sulfation. researchgate.netacs.org The distinct vibrational features in the IR spectrum, such as those from SO₃⁻ stretching and C-H/O-H bending modes, serve as a unique signature for each sulfation pattern. acs.org This method, especially when combined with ion mobility spectrometry (IMS) for pre-separation of isomers, provides an unparalleled level of structural detail for complex glycans. researchgate.netnih.gov

Recent advancements in mass spectrometry have enabled significant progress in the quantitative analysis of O-GalNAc glycosylation, which can include structures containing GalNAc-4S. mau.senih.gov Quantitative O-glycoproteomics aims to understand not only the structures present but also their relative abundance and site-specific occupancy on proteins. mau.se

Label-free quantitative approaches are powerful for profiling O-GalNAc glycans released from glycoproteins. These methods include PGC-LC-MS of reduced glycans and MALDI-MS or LC-MS of permethylated glycans. mau.se Relative quantification is typically achieved by normalizing the signal intensity of each glycan to the total area of all detected analytes. mau.se

Infrared Ion Spectroscopy for Sulfate Pattern Discrimination

Enzymatic Assays for Sulfotransferase Activity

Understanding the biosynthesis of glycans containing GalNAc-4S requires robust methods for measuring the activity of the enzymes responsible, primarily chondroitin 4-O-sulfotransferases (C4STs). These enzymes catalyze the transfer of a sulfo group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the 4-position of a GalNAc residue within a growing GAG chain. wikipedia.orgnih.gov

Radiometric assays are a classic, highly sensitive, and widely used method for determining sulfotransferase activity. nih.govresearchgate.net The most common approach utilizes a radiolabeled version of the sulfate donor, [³⁵S]PAPS. nih.govacs.org The principle of the assay is to incubate the enzyme with an appropriate acceptor substrate (e.g., chondroitin) and [³⁵S]PAPS. The reaction measures the incorporation of the radioactive ³⁵S-sulfo group into the acceptor molecule. jcggdb.jpjcggdb.jp

Following the incubation period, the radiolabeled product must be separated from the unreacted [³⁵S]PAPS. nih.gov Various separation techniques are used, including:

Ethanol Precipitation: Larger polysaccharide products can be precipitated with ethanol, leaving the smaller [³⁵S]PAPS in the supernatant. jcggdb.jp

Chromatography: Gel filtration or anion-exchange chromatography can effectively separate the large, labeled GAG product from the donor substrate. nih.govnih.gov

Membrane Filtration/Dot-Blotting: Radiolabeled products can be captured on a membrane, which is then washed to remove excess [³⁵S]PAPS before quantification. nih.govresearchgate.net

After separation, the amount of radioactivity incorporated into the product is measured using a liquid scintillation counter. nih.govjcggdb.jp To confirm the position of sulfation (e.g., at the C4 position), the ³⁵S-labeled product can be digested with specific enzymes like chondroitinase ABC, and the resulting disaccharides are analyzed by HPLC to identify the specific radiolabeled product, such as ΔHexUAα1–3GalNAc(4-O-[³⁵S]sulfate). nih.govjcggdb.jp

Table 2: Typical Components of a Radiometric Assay for Chondroitin 4-O-Sulfotransferase

ComponentPurposeExampleCitations
Enzyme Source To catalyze the sulfation reaction.Recombinant C4ST enzyme. nih.govjcggdb.jp
Acceptor Substrate The molecule to be sulfated.Chondroitin polymer, desulfated chondroitin sulfate. nih.govjcggdb.jp
Labeled Donor Substrate Provides the radioactive sulfo group.[³⁵S]PAPS (3'-phosphoadenosine 5'-phospho[³⁵S]sulfate). nih.govjcggdb.jpjcggdb.jp
Buffer System To maintain optimal pH and provide necessary cofactors.Imidazole-HCl or MES buffer with divalent cations (Mg²⁺, Mn²⁺). jcggdb.jprndsystems.com
Separation Method To separate the labeled product from unused labeled donor.Ethanol precipitation, chromatography, membrane capture. nih.govjcggdb.jp
Detection Method To quantify the incorporated radioactivity.Liquid scintillation counting. nih.govjcggdb.jp

Coupled Enzyme Assays for High-Throughput Screening

High-throughput screening (HTS) for enzymes that modify N-acetylgalactosamine-4-sulfate, such as sulfatases, requires robust and efficient assay systems. Coupled enzyme assays, which link the activity of the enzyme of interest to a secondary, easily detectable reaction, are particularly well-suited for this purpose. These assays often use synthetic substrates that, upon modification, trigger a colorimetric or fluorescent signal.

One approach involves a synthetic substrate where an N-acetylgalactosamine-4-sulfate residue is linked to a derivative of umbelliferone. nih.gov The activity of arylsulfatase B (ARSB), which removes the 4-sulfate group, can be measured by tandem mass spectrometry. This method offers high sensitivity and the potential for multiplexing, making it advantageous for HTS. nih.gov Another common method is the spectrophotometric assay using p-nitrocatechol sulfate (NCS), where sulfatase activity releases p-nitrocatechol, a chromophore detectable at 515 nm. nih.gov

More complex coupled systems have been developed to enhance throughput and avoid the use of radioactive materials. researchgate.net A notable example is a photometric assay where the primary sulfotransferase reaction produces 3'-phosphoadenosine-5'-phosphate (PAP). This PAP is then used by a secondary enzyme, aryl sulfotransferase IV (AST-IV), to regenerate the donor substrate, 3′-phosphoadenosine 5′-phosphosulfate (PAPS), from p-nitrophenyl sulfate (PNPS). The secondary reaction releases p-nitrophenol (PNP), a colored product that can be continuously monitored. researchgate.net This regeneration system facilitates rapid kinetic determinations for screening potential substrates and inhibitors. researchgate.net

Fluorescence-based assays represent another significant advancement. For sulfatases like N-acetylgalactosamine-6-sulfatase (GALNS), a two-step reaction is employed. First, GALNS removes the sulfate group from the synthetic substrate 4-methylumbelliferyl-β-d-galactopyranoside-6-sulfate. Subsequently, a second enzyme, β-galactosidase, cleaves the glycosidic bond, liberating the fluorescent 4-methylumbelliferone (B1674119) (4-MU). mdpi.com A similar principle is used to assay N-acetylglucosamine-6-sulfatase (GNS), where GNS acts first, followed by N-acetylglucosaminidase to release 4-MU. mdpi.com Furthermore, mobility shift-based capillary electrophoresis coupled with fluorescent detection offers a real-time analysis of sulfatase activity, providing a rapid and high-throughput alternative to traditional methods like HPLC. portlandpress.com

Assay TypePrincipleSubstrate ExampleDetection MethodApplication
Tandem Mass Spectrometry Enzymatic release of a tagged product from a synthetic substrate. nih.govGalNAc-4-S-umbelliferone derivative nih.govMass SpectrometryHigh-throughput, multiplexed ARSB activity measurement. nih.gov
Spectrophotometric Enzymatic release of a chromophore. nih.govp-nitrocatechol sulfate (NCS) nih.govColorimetry (Absorbance at 515 nm)Clinical testing for arylsulfatase A and B. nih.gov
Coupled Photometric Regeneration of PAPS donor linked to the release of a colored product. researchgate.netp-nitrophenyl sulfate (PNPS) as sulfo group donor researchgate.netColorimetry (Absorbance at 400 nm)High-throughput screening of sulfotransferase substrates and inhibitors. researchgate.net
Coupled Fluorescent Two-step enzymatic reaction to release a fluorophore. mdpi.com4-methylumbelliferyl-β-d-galactopyranoside-6-sulfate mdpi.comFluorimetryNewborn screening for MPS IVA (GALNS deficiency). mdpi.com
Mobility Shift Electrophoresis Separation of fluorescently labeled sulfated substrate from desulfated product based on charge. portlandpress.comFluorescent 6S-GlcNAc substrate portlandpress.comFluorescence DetectionReal-time kinetic analysis and inhibitor screening of sulfatases. portlandpress.com

Genetic Manipulation and Functional Studies

To understand the in vivo significance of N-acetylgalactosamine-4-sulfate, researchers employ genetic manipulation techniques to alter the expression of the enzymes responsible for its synthesis and degradation.

Gene knockout and knockdown strategies have been instrumental in revealing the physiological roles of sulfotransferases and sulfatases. researchgate.netglycoforum.gr.jp By creating transgenic mice that lack a specific enzyme, researchers can observe the resulting phenotype and infer the enzyme's function.

A key example is the generation of knockout mice for GalNAc4S-6ST (N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase). nih.gov These mice were unable to synthesize chondroitin/dermatan sulfate containing N-acetylgalactosamine 4,6-bissulfate residues, confirming that GalNAc4S-6ST is the sole enzyme responsible for this specific disulfation in vivo. nih.gov Similarly, targeted disruption of the Galns gene, which codes for N-acetylgalactosamine-6-sulfate sulfatase, in mice created a model for Morquio A disease. oup.com These Galns−/− mice exhibited no detectable GALNS enzyme activity and accumulated glycosaminoglycans in multiple tissues, mimicking the human disease state. oup.com

Gene knockdown, which reduces rather than eliminates gene expression, is another powerful tool. In a study on cancer metastasis, knockdown of GalNAc4S-6ST in Lewis lung carcinoma (LLC) cells led to a decrease in the proportion of disulfated E-units in chondroitin sulfate chains. nih.gov This reduction correlated with decreased cell adhesion and proliferation, suggesting the involvement of this specific sulfation pattern in pulmonary metastasis. nih.gov These loss-of-function studies have been crucial in linking specific sulfation patterns of glycosaminoglycans to distinct biological and pathological processes. researchgate.netnih.gov

Small interfering RNA (siRNA) offers a highly specific method for transiently silencing gene expression, allowing for detailed functional analysis in cell culture and in vivo. frontiersin.org This technology is particularly valuable for studying enzymes involved in N-acetylgalactosamine-4-sulfate metabolism.

A significant application has been the silencing of Arylsulfatase B (ARSB), the enzyme that removes the 4-sulfate group from chondroitin 4-sulfate (C4S). mdpi.com In human melanoma and normal melanocyte cell lines, siRNA-mediated silencing of ARSB resulted in increased C4S levels. mdpi.commdpi.com This change had profound effects on cellular signaling, including reduced binding of the protein galectin-3 and increased phosphorylation of signaling molecules like JNK and p38-MAPK. mdpi.commdpi.com These findings demonstrate that ARSB, by modifying the 4-sulfation of GalNAc, acts as a critical regulator of cellular processes. mdpi.com

Similarly, siRNA targeting GalNAc4S-6ST has been used to probe its function in the central nervous system. In cultured rat astrocytes, siRNA treatment effectively downregulated the synthesis of chondroitin sulfate E (CS-E), which contains the 4,6-disulfated GalNAc moiety. nih.gov The conditioned media from these treated astrocytes showed a significant reduction in the inhibition of neuronal attachment and neurite extension, identifying selective attenuation of CS-E as a potential strategy to overcome neural inhibition after CNS injury. nih.gov

To improve in vivo delivery, particularly to the liver, siRNAs have been conjugated to N-acetylgalactosamine (GalNAc). nih.govresearchgate.net The GalNAc ligand targets the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes, facilitating efficient, receptor-mediated endocytosis of the siRNA. frontiersin.orgnih.govmdpi.com This targeted delivery system enhances the potency and duration of gene silencing in the liver. nih.gov

Target GenesiRNA ApproachModel SystemKey FindingReference
ARSB ARSB siRNAHuman melanoma cells (A375), normal melanocytesSilencing increased C4S, altered galectin-3 binding, and increased PD-L1 expression via an epigenetic mechanism. mdpi.com
GalNAc4S-6ST GalNAc4S-6ST siRNARat astrocytesDownregulation of CS-E mitigated CSPG-mediated inhibition of neuronal attachment and neurite extension. nih.gov
GalNAc4S-6ST GalNAc4S-6ST shRNA (stable knockdown)Lewis lung carcinoma cellsKnockdown reduced CS-E units, decreasing cell adhesion and proliferation, and inhibiting metastasis. nih.gov
PCSK9 GalNAc-siRNA conjugate (Inclisiran)Hepatocytes (in vivo)Targeted delivery to the liver via ASGPR leads to robust and long-lasting gene silencing. nih.govmdpi.com

Gene Knockout and Knockdown Approaches to Elucidate Functional Roles

Immunochemical and Lectin-Based Detection Methods

The detection and localization of N-acetylgalactosamine-4-sulfate epitopes and the glycans they form are achieved through highly specific immunochemical and lectin-based techniques.

Monoclonal antibodies provide unparalleled specificity for detecting distinct glycan structures and the enzymes that synthesize them. Several antibodies have been developed that recognize epitopes related to N-acetylgalactosamine-4-sulfate.

One such antibody, clone 2B6, is specific for the neoepitope formed on chondroitin-4-sulfate and dermatan sulfate after digestion with chondroitinase enzymes. mdbioproducts.com This antibody recognizes the unsaturated glucuronic acid adjacent to a 4-sulfated N-acetylgalactosamine residue at the newly formed non-reducing end of the glycan chain, making it a valuable tool for identifying C4S "stubs" in tissues. mdbioproducts.com

Antibodies have also been crucial for quantifying the N-acetylgalactosamine-4-sulfatase (ARSB) enzyme itself. A sensitive immunoquantification assay using a panel of seven different monoclonal antibodies was developed to measure ARSB protein levels in fibroblasts from patients with Mucopolysaccharidosis VI (MPS VI), a disease caused by ARSB deficiency. nih.govnih.gov This study revealed that fibroblasts from severely affected patients had very low levels of ARSB protein and expressed fewer epitopes, suggesting that mutations in the ARSB gene lead to conformational changes in the protein. nih.govnih.govcapes.gov.br In another application, a C4S-specific antibody was used for immunoprecipitation to demonstrate that increased chondroitin 4-sulfation (following ARSB silencing) leads to increased binding with galectin-3. mdpi.com

Furthermore, antibodies targeting the sulfotransferase enzymes, such as the CHST15 antibody against GalNAc4S-6ST, are commercially available and suitable for use in applications like ELISA and Western Blotting to detect the enzyme in biological samples. antibodies-online.com

Lectins, proteins that bind to specific carbohydrate structures, are widely used to detect and localize glycans containing N-acetylgalactosamine. nih.gov However, their application requires careful characterization, as lectins with seemingly similar specificities can exhibit different binding properties. nih.gov

Several lectins are known to bind terminal GalNAc residues, including those from Helix aspersa (HAA), Helix pomatia (HPA), and Vicia villosa (VVA). nih.gov Studies comparing these lectins found that HAA and HPA bind exclusively to IgA1, which contains O-linked glycans with GalNAc, whereas VVA also reacts with N-linked glycans lacking GalNAc. nih.gov This highlights the heterogeneity among lectins and the importance of selecting the appropriate one for a given application. nih.gov The specificity of lectin binding is highly dependent on the precise structure of the glycan; for instance, many lectins bind to the non-reducing, terminal glycosyl group, and the C-4 hydroxyl group of the sugar is strongly involved in determining specificity. journalagent.com

Lectin-based assays are powerful tools in glycobiology. doi.org In an enzyme-linked lectin assay (ELLA), lectins are used in a manner analogous to antibodies in an ELISA to capture or detect specific glycoconjugates. doi.org Lectin microarrays, which feature a variety of immobilized lectins, allow for high-throughput analysis of glycan profiles in complex biological samples. mdpi.com

In immunohistochemical studies, fluorescently labeled lectins are used to map the location of specific glycans in tissues. For example, a Gal/GalNAc-binding lectin from the mushroom Agaricus bisporus was used to show that its binding pattern in annelid tissues partially overlapped with the localization of an endogenous R-type lectin, suggesting a functional interaction with galactose-containing glycoconjugates in situ. mdpi.com

Application of Specific Antibodies for N-Acetylgalactosamine-4-Sulfate Epitopes

Chemoenzymatic Synthesis of N-Acetylgalactosamine-4-Sulfate Derivatives

Chemoenzymatic synthesis represents a powerful and sophisticated methodology that merges the precision of enzymatic catalysis with the versatility of chemical synthesis. This hybrid approach is particularly effective for constructing complex and structurally defined carbohydrate derivatives, such as those of N-acetylgalactosamine-4-sulfate (GalNAc-4S). nih.gov These methods circumvent the challenges associated with purely chemical syntheses, which often require numerous protection and deprotection steps, and overcome the heterogeneity of products isolated from natural sources. nih.gov The chemoenzymatic strategy allows for the creation of homogeneous glycosaminoglycans (GAGs) with specific sulfation patterns, which are essential for detailed structure-function relationship studies. nih.gov

The synthesis of GalNAc-4S derivatives typically follows a multi-stage process involving the enzymatic creation of activated sugar donors, the assembly of a glycan backbone, and targeted enzymatic sulfation.

Core Synthesis Strategy

The foundational strategy for the chemoenzymatic synthesis of oligosaccharides containing GalNAc-4S units can be broken down into three principal stages:

Synthesis of Activated Sugar Donors: The process begins with the synthesis of uridine (B1682114) 5'-diphosphate-N-acetylgalactosamine (UDP-GalNAc) or its analogs. This is often achieved through a one-pot multi-enzyme reaction. For instance, N-acetylhexosamine 1-kinase (NahK) can be used to phosphorylate GalNAc, which is then converted to UDP-GalNAc by N-acetylglucosamine 1-phosphate uridyltransferase (GlmU). nih.govescholarship.org This enzymatic route is highly efficient and eliminates the need for complex chemical steps to form the pyrophosphate bond. nih.gov

Enzymatic Backbone Assembly: With the activated sugar donor in hand, glycosyltransferases are employed to construct the polysaccharide backbone. nih.gov For structures resembling chondroitin sulfate, a chondroitin sulfate N-acetylgalactosaminyltransferase (CSGalNAc-T) can transfer GalNAc from UDP-GalNAc to a growing acceptor chain, such as one ending in a glucuronic acid (GlcA) residue. researchgate.net Researchers have successfully constructed a chondroitin pentasaccharide in vitro using a combination of four recombinant glycosyltransferases, demonstrating precise, step-wise assembly of the backbone before sulfation. researchgate.net An alternative approach involves the use of glycoside hydrolases, such as hyaluronidase, which can catalyze polymerization reactions using activated substrate monomers like N-acetylchondrosine oxazoline (B21484) derivatives. acs.org

Regioselective Enzymatic Sulfation: The final and critical step is the introduction of a sulfate group at the C-4 position of the GalNAc residue. This is accomplished using a specific chondroitin 4-O-sulfotransferase (C4ST). This enzyme catalyzes the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 4-hydroxyl position of the GalNAc moieties within the assembled glycan chain. nih.gov The use of recombinant sulfotransferases allows for the production of polysaccharides with well-defined and uniform sulfation patterns, for example, creating chondroitin exclusively sulfated at the 4-position (chondroitin 4-sulfate). nih.gov

Detailed Research Findings

The power of chemoenzymatic synthesis lies in the combination and control of these enzymatic steps to build custom structures. Research has demonstrated the feasibility of producing various UDP-GalNAc analogs by testing the substrate tolerance of the GlmU enzyme, which accepted six out of eight tested HexNAc-1-phosphate analogs, thereby enabling the creation of modified backbones. nih.gov

In one notable example of backbone construction, a synthetic xylose-peptide acceptor was elongated in a single reaction tube containing four different recombinant glycosyltransferases (β1,4-galactosyltransferase-VII, β1,3-galactosyltransferase-VI, glucuronyltransferase-I, and CSGalNAc-T) to form the pentasaccharide GalNAc-GlcA-Gal-Gal-Xyl-peptide, which represents the core linkage region of chondroitin sulfate. researchgate.net This defined, unsulfated structure is the ideal substrate for subsequent specific sulfation by a C4ST enzyme to yield a derivative containing a GalNAc-4S unit.

The table below summarizes the key stages and components involved in a typical chemoenzymatic synthesis pathway for a GalNAc-4S containing oligosaccharide.

Synthesis StageKey Enzymes and ReagentsPrimary Substrate(s)Key ProductSignificance
Precursor SynthesisN-acetylhexosamine 1-kinase (NahK), N-acetylglucosamine-1-phosphate uridylyltransferase (GlmU), ATP, UTPN-acetylgalactosamine (GalNAc)UDP-GalNAcProvides the activated sugar donor required for enzymatic chain elongation, avoiding complex chemical synthesis. nih.gov
Backbone ElongationGlycosyltransferases (e.g., Chondroitin sulfate N-acetylgalactosaminyltransferase)UDP-GalNAc, Acceptor oligosaccharide (e.g., ending in GlcA)Unsulfated polysaccharide chainAllows for the precise, stepwise construction of a defined glycan backbone with correct stereochemistry. researchgate.net
Regioselective SulfationChondroitin 4-O-sulfotransferase (C4ST), 3'-phosphoadenosine-5'-phosphosulfate (PAPS)Unsulfated polysaccharide chainPolysaccharide with GalNAc-4S unitsConfers the specific sulfation pattern crucial for biological activity by targeting the C-4 hydroxyl of GalNAc. nih.gov

This modular approach not only facilitates the synthesis of naturally occurring sequences but also enables the creation of novel derivatives with unnatural modifications for use as molecular probes or potential therapeutics.

Evolutionary Perspectives and Comparative Glycobiology of N Acetylgalactosamine 4 Sulfate

Conservation of N-Acetylgalactosamine-4-Sulfate Structures and Related Enzymes Across Vertebrate Species

N-acetylgalactosamine-4-sulfate (GalNAc-4S) is a critical structural motif within chondroitin (B13769445) sulfate (B86663) (CS) chains, a class of glycosaminoglycans (GAGs). wikipedia.orgnih.gov These complex carbohydrates are integral components of proteoglycans, which are abundantly found on cell surfaces and within the extracellular matrix of virtually all mammalian cells and many other vertebrates and invertebrates. radiopaedia.orgnih.gov The fundamental structure of CS consists of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and glucuronic acid (GlcA). nih.gov The sulfation of these units, including the addition of a sulfate group at the 4-position of GalNAc to form GalNAc-4S, is a key determinant of their biological function. wikipedia.orgnih.gov

The presence and conservation of GalNAc-4S and the enzymes responsible for its synthesis are evident throughout vertebrate evolution. The sulfotransferase responsible for the addition of the 4-O-sulfate group to GalNAc is chondroitin 4-O-sulfotransferase (C4ST). biologists.com The gene encoding this enzyme, CHST11, is highly conserved across vertebrate species. nih.govwikipedia.orggenecards.org For instance, a specific terminal carbohydrate sequence, SO4-4-GalNAcβ1,4GlcNAcβ1,2Man, is found on the pituitary glycoprotein (B1211001) hormones of all vertebrates, highlighting the conservation of the protein-specific β1,4GalNAcT and the subsequent action of a GalNAc-4-sulfotransferase. jci.org

Phylogenetic analysis of the genes encoding enzymes that modify CS chains, including CHST11, reveals single orthologous genes in the zebrafish genome for several key sulfotransferases, including chst11. plos.org This suggests that the fundamental machinery for producing GalNAc-4S was established early in vertebrate evolution and has been maintained. The expression of chst11 in zebrafish is observed in the somites, brain, and transiently in the pectoral fins, indicating its importance in various developmental processes. plos.org

The conservation of these structures and enzymes underscores their fundamental roles in vertebrate biology. Defects in CHST11 are associated with variable manifestations, including skeletal morphogenesis issues, confirming its crucial role. nih.gov The conservation extends to the functional level, where the specific sulfation patterns of CS chains, including the presence of GalNAc-4S, are crucial for interactions with a wide array of proteins, thereby regulating numerous physiological and pathological processes.

Comparative Analysis of Glycosaminoglycan Sulfation Patterns in Different Organisms

The sulfation patterns of glycosaminoglycans (GAGs), including the prevalence of N-acetylgalactosamine-4-sulfate (GalNAc-4S), exhibit significant diversity across different organisms, reflecting evolutionary adaptations and functional specializations. nih.gov While the basic GAG structures are conserved, the type and position of sulfation can vary considerably between vertebrates and invertebrates, and even among different tissues within the same organism. nih.govfrontiersin.org

In vertebrates, chondroitin sulfate (CS) is a major GAG, and its structure is highly heterogeneous from fish to mammals. nih.gov Terrestrial animals typically have CS composed almost exclusively of non-sulfated and monosulfated units, including GalNAc-4S (also known as chondroitin sulfate A) and GalNAc-6S (chondroitin sulfate C). wikipedia.org In contrast, marine species often exhibit a higher proportion of di-sulfated units. wikipedia.org For example, CS from shark cartilage contains chondroitin sulfate D (sulfated at the 2-position of glucuronic acid and the 6-position of GalNAc) and chondroitin sulfate E (di-sulfated at the 4- and 6-positions of GalNAc) is found in squid cartilage. glycoforum.gr.jp

Moving to invertebrates, the complexity and type of CS sulfation can be more limited or display unique patterns. For instance, the nematode Caenorhabditis elegans primarily contains unsulfated chondroitin, although small amounts of sulfation have been detected. nih.govoup.com In the fruit fly Drosophila melanogaster, CS is composed of unsulfated and 4-O-sulfated disaccharides. tandfonline.com In contrast, the primitive cnidarian Hydra magnipapillata has more heterogeneous CS sulfation than C. elegans and D. melanogaster, containing both 4-O-sulfated and 6-O-sulfated residues. nih.govtandfonline.com

Some marine invertebrates showcase highly unusual GAG sulfation patterns. For example, dermatan sulfate (DS) from the ascidian Styela plicata is predominantly 4-O-sulfated at the GalNAc units, with significant 2-O-sulfation at the iduronic acid units, a combination that confers anticoagulant properties. frontiersin.org The marine clam Scapharca inaequivalvis produces DS with major disaccharide units monosulfated at the C4-position of GalNAc. tandfonline.com

This comparative analysis reveals that while the core machinery for GAG synthesis is ancient, the specific sulfation patterns, including the prevalence and context of GalNAc-4S, have been subject to considerable evolutionary diversification.

Table: Comparative Sulfation Patterns of Chondroitin Sulfate/Dermatan Sulfate in Various Organisms

OrganismPhylum/ClassPredominant Sulfation Pattern of CS/DSKey Findings
HumanMammalia4-O-sulfation (C4S) and 6-O-sulfation (C6S) are common. oup.comnih.govresearchgate.netSignificant regional differences in CS disaccharide sulfation exist in the brain. oup.com
MouseMammaliaSimilar to humans, with C4S and C6S being prevalent. jci.orgoup.comAblation of GalNAc-4-sulfotransferase-1 alters luteinizing hormone structure and enhances reproduction. jci.org
Equine (Horse)MammaliaThe ratio of 6-sulfated to 4-sulfated CS increases with age in articular cartilage. nih.govDegenerative cartilage shows altered sulfation patterns. nih.gov
ZebrafishActinopterygiiCS/DS sulfation increases during embryonic development, mainly due to 4-O-sulfation. plos.orgExpression of chst11 (C4ST-1) is crucial and spatially regulated during development. plos.org
SharkChondrichthyesHigh proportion of di-sulfated units, such as chondroitin sulfate D. glycoforum.gr.jpMarine chondroitin sulfate chains tend to be longer than terrestrial ones. wikipedia.org
SquidCephalopodaContains chondroitin sulfate E, with GalNAc sulfated at both the 4 and 6 positions. glycoforum.gr.jp
Drosophila melanogaster (Fruit Fly)InsectaComposed of non-sulfated and 4-O-sulfated disaccharides. tandfonline.comLacks dermatan sulfate and hyaluronic acid. tandfonline.com
Caenorhabditis elegans (Nematode)NematodaPrimarily unsulfated chondroitin, with minimal sulfation detected. nih.govoup.comHistorically referred to as chondroitin due to the lack of significant sulfation. nih.gov
Hydra magnipapillataCnidariaMore heterogeneous sulfation than C. elegans and D. melanogaster, including 4-O- and 6-O-sulfation. nih.govtandfonline.com
Ascidians (e.g., Styela plicata)TunicataDermatan sulfate is highly sulfated, with significant 4-O-sulfation on GalNAc and 2-O-sulfation on iduronic acid. tandfonline.comfrontiersin.orgPossesses a large number of sulfotransferase genes. tandfonline.com

Evolutionary Trajectories of Glycosyltransferases and Sulfotransferases Involved in N-Acetylgalactosamine-4-Sulfate Synthesis

The enzymes responsible for synthesizing N-acetylgalactosamine-4-sulfate (GalNAc-4S) are part of larger families of glycosyltransferases and sulfotransferases that have undergone significant evolutionary changes. The synthesis of the chondroitin sulfate (CS) backbone is carried out by chondroitin synthases, and the subsequent sulfation is catalyzed by specific sulfotransferases. dovepress.com

The chondroitin 4-O-sulfotransferases (C4STs), which transfer a sulfate group to the 4-position of GalNAc, belong to a family of carbohydrate sulfotransferases. nih.govgenecards.org In humans, CHST11 and CHST13 both encode enzymes with C4ST activity. genecards.orggenecards.org These genes are part of the sulfotransferase 2 family and are localized to the Golgi apparatus. nih.govgenecards.org Phylogenetic analyses indicate that these enzymes likely arose through gene duplication events. For example, a phylogenetic study of CS/DS modifying enzymes in vertebrates identified single orthologous genes in zebrafish for CHST11 and CHST13, suggesting their ancient origin. plos.org In contrast, some other sulfotransferase genes, like CHST3 and CHST12, have undergone duplication in the teleost lineage. plos.org The evolution of these enzyme families has been shaped by both gene duplication and gene loss at various stages of vertebrate evolution. oup.com

The evolution of glycosyltransferases is also a key aspect. The β1,4-galactosyltransferases (β4Gal-T) are a family of enzymes that add galactose to glycans. nih.gov Interestingly, invertebrate β1,4-N-acetylgalactosaminyltransferases (β4GalNAc-T) and vertebrate β4Gal-T1 appear to be related by a single amino acid change that alters their donor sugar specificity. nih.gov This suggests that a mutation in the ancestral invertebrate gene may have led to the emergence of β4Gal-T1 in vertebrates, which was crucial for the evolution of new glycan structures. nih.gov

The evolutionary history of these enzyme families is complex, involving divergence of lineages and the recruitment of enzymes for new functions. oup.com For instance, some sulfotransferases involved in proteoglycan synthesis may have evolved from common ancestral genes shared with those that synthesize glycoproteins. glycoforum.gr.jp The diversification of these enzymes has allowed for the generation of a vast array of GAG structures with specific biological roles.

Functional Divergence of N-Acetylgalactosamine-4-Sulfate Motifs in Metazoan Evolution

The N-acetylgalactosamine-4-sulfate (GalNAc-4S) motif, as part of chondroitin sulfate (CS) and dermatan sulfate (DS), has acquired diverse and critical functions throughout the evolution of metazoans (multicellular animals). nih.govtandfonline.com While its role in the skeletal system of vertebrates is well-established, its presence in invertebrates lacking cartilage suggests more ancient and fundamental functions. nih.gov

In invertebrates like C. elegans and Drosophila, where CS structures are simpler, they are involved in essential developmental processes. nih.gov In C. elegans, CS is implicated in vulval development and embryonic cytokinesis. nih.gov In Drosophila, CS is involved in signaling pathways that regulate development. The specific sulfation patterns, including 4-O-sulfation, are crucial for these functions.

In vertebrates, the functional roles of GalNAc-4S have expanded significantly. The increased complexity of CS sulfation patterns in vertebrates allows for more specific interactions with a wide range of proteins, including growth factors, cytokines, and cell adhesion molecules. researchgate.net This "sulfation code" is critical for regulating numerous biological processes. nih.gov

For example, in the nervous system, specific CS and DS sulfation patterns are crucial for neural stem cell proliferation and neurogenesis. biologists.com Studies have shown that dermatan 4-O-sulfotransferase-1 (D4ST1), which synthesizes 4-O-sulfated DS, is essential for these processes, while chondroitin 4-O-sulfotransferase-1 (C4ST1) is not, indicating distinct roles for CS and DS. biologists.com

The GalNAc-4S motif is also a key component of the terminal carbohydrate structure on luteinizing hormone (LH) in all vertebrates. jci.org This sulfated structure is critical for regulating the clearance of LH from the bloodstream, thereby controlling its levels and impacting reproductive function. jci.org

Furthermore, the interaction of GalNAc-4S-containing GAGs with various signaling molecules has profound implications for tissue development and homeostasis. For instance, changes in CS sulfation patterns are associated with conditions like osteoarthritis and cancer, highlighting their importance in both health and disease. nih.govresearchgate.net The evolution of diverse sulfation patterns, including that of GalNAc-4S, has therefore been a key factor in the development of complex biological systems in metazoans.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing Galnac-4S, NA?

  • Answer : Synthesis typically involves stepwise chemical conjugation of GalNAc (N-acetylgalactosamine) with sulfate groups, optimized via pH-controlled reactions (e.g., 4S sulfation at specific hydroxyl positions). Characterization requires HPLC for purity validation, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight verification . For novel derivatives, elemental analysis and X-ray crystallography may supplement identity confirmation.

Q. How can researchers ensure the stability of this compound under physiological conditions?

  • Answer : Stability assays should include:

  • Temperature/pH profiling : Incubate samples at 37°C in buffers mimicking physiological pH (e.g., phosphate-buffered saline).
  • Enzymatic degradation tests : Use glycosidases (e.g., neuraminidase) to assess susceptibility.
  • Analytical monitoring : Track degradation via HPLC or LC-MS at timed intervals. Data should be statistically validated using ANOVA for reproducibility .

Q. What are the critical parameters for optimizing this compound solubility in aqueous solutions?

  • Answer : Key factors include:

  • Solvent selection : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by aqueous dilution.
  • Surfactant use : Polysorbate-80 or PEG derivatives can enhance solubility.
  • pH adjustment : Ionizable groups in Galnac-4S may require buffering near their pKa.
    Tabulate results using a design-of-experiments (DoE) approach to identify interactions between variables .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor-binding affinity be resolved?

  • Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., SPR vs. ITC for binding kinetics).
  • Batch heterogeneity : Ensure consistent sulfation levels via QC checks (e.g., ion chromatography).
  • Statistical rigor : Apply multivariate regression to isolate confounding variables (e.g., buffer ionic strength) . Replicate studies across independent labs to confirm findings.

Q. What computational models are effective for predicting this compound’s interaction with hepatic receptors?

  • Answer : Use molecular dynamics (MD) simulations to map binding to ASGPR (asialoglycoprotein receptor). Key steps:

  • Docking studies : AutoDock Vina or Schrödinger Suite for initial ligand-receptor poses.
  • Free energy calculations : MM-GBSA to quantify binding affinities.
  • Validation : Cross-reference with in vitro uptake assays in HepG2 cells. Address discrepancies by refining force field parameters .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics without confounding variables?

  • Answer :

  • Animal models : Use knockout rodents (e.g., ASGPR-deficient) to isolate target-mediated clearance.
  • Dosing regimen : Employ staggered administrations to assess saturation kinetics.
  • Bioanalytics : LC-MS/MS for plasma/tissue quantification, normalized to endogenous metabolites.
  • Ethical controls : Follow ARRIVE guidelines for sample size justification and humane endpoints .

Q. What strategies mitigate bias in literature reviews on this compound’s therapeutic applications?

  • Answer :

  • Search syntax : Use Google Scholar with intitle:"Galnac-4S" AND ("drug delivery" OR "targeting") to filter relevance .
  • Inclusion criteria : Prioritize peer-reviewed studies with raw data availability.
  • Critical appraisal : Apply GRADE criteria to assess evidence quality, noting conflicts of interest or small sample sizes .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

  • Answer :

  • Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀.
  • Outlier handling : Use Grubbs’ test or ROUT method (Q=1%).
  • Software : GraphPad Prism or R packages (drc, nlme) for modeling. Report 95% confidence intervals and effect sizes .

Q. How can researchers enhance the reproducibility of this compound’s bioactivity assays?

  • Answer :

  • Protocol pre-registration : Share methods on platforms like Protocols.io .
  • Reagent validation : Certify glycosyltransferases and sulfate donors via COA (Certificate of Analysis).
  • Data transparency : Deposit raw datasets in repositories like Zenodo or Figshare, adhering to FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.